molecular formula C7H5ClN2O B572014 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one CAS No. 1256786-85-2

2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

Katalognummer: B572014
CAS-Nummer: 1256786-85-2
Molekulargewicht: 168.58
InChI-Schlüssel: YWVRQJYBHYCBBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one (CAS: 1256786-85-2) is a valuable bicyclic heterocyclic compound serving as a versatile synthetic intermediate in medicinal chemistry. This chlorinated pyrrolopyridinone scaffold is recognized as a privileged structure in drug discovery, facilitating the development of novel bioactive molecules . Recent research underscores its significant potential in designing new antiviral agents. Derivatives of the pyrrolo[3,4-b]pyridin-one core have been synthesized and shown to exhibit promising activity against human SARS-CoV-2, effectively inhibiting early viral replication in vitro . Furthermore, this scaffold is a key precursor in the synthesis of complex polyheterocycles. It is utilized in Cu-catalyzed intramolecular cyclizations to create novel benzimidazo-fused hybrids, which have demonstrated potent in vitro anti-lung cancer activity against non-small cell lung cancer (NSCLC) A549 cell lines . The compound's structural framework is also investigated as an allosteric modulator of the M4 muscarinic acetylcholine receptor, a target for neurological and psychiatric disorders . The presence of both the chloro substituent and the fused pyrrolopyridinone system makes this compound an excellent building block for further functionalization via cross-coupling and other reactions. Available as a yellow solid, it should be stored at 2-8°C in a dark container under an inert atmosphere to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-chloro-5,6-dihydropyrrolo[3,4-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-2-1-4-3-9-7(11)6(4)10-5/h1-2H,3H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVRQJYBHYCBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one CAS 1256786-85-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one: A Privileged Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one (CAS 1256786-85-2), a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical properties, explore the elegant and efficient multi-component reactions utilized for its synthesis, and illuminate its pivotal role as a versatile synthetic intermediate. This guide will further synthesize findings from recent studies, showcasing the therapeutic potential of its derivatives across multiple domains, including oncology and virology. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging this powerful scaffold for the creation of novel chemical entities (NCEs).

Introduction: The Pyrrolo[3,4-b]pyridinone Core as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds; these are termed "privileged structures." The pyrrolo[3,4-b]pyridin-5-one core is one such scaffold, recognized as a nitrogen-containing analog, or aza-analogue, of the isoindolin-1-one core.[1][2] The isoindolin-1-one motif is the structural cornerstone of numerous natural and synthetic agents with potent anticancer properties, underscoring the therapeutic promise of its aza-analogues.[1][2]

Within this promising class of compounds lies 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one . While not extensively studied as a final drug product, its true value lies in its function as a strategic building block. The presence of a reactive chlorine atom on the pyridine ring provides a chemical "handle" for extensive derivatization, enabling the systematic exploration of chemical space to develop new therapeutics. This guide will illuminate the pathway from the synthesis of this core structure to the demonstrated biological activities of its complex derivatives.

Physicochemical Properties and Characterization

2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a yellow solid at room temperature.[3] Its fundamental properties are summarized below, providing a baseline for its use in synthetic applications.

PropertyValueSource(s)
CAS Number 1256786-85-2[3][4][5]
Molecular Formula C₇H₅ClN₂O[3]
Molecular Weight 168.58 g/mol [4]
Appearance Yellow Solid[3]
IUPAC Name 2-chloro-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one[4]
Canonical SMILES O=C1NCC2=CC=C(Cl)N=C12[4]
InChI Key YWVRQJYBHYCBBF-UHFFFAOYSA-N[4]
Storage 2-8°C[3]

Characterization of newly synthesized derivatives based on this core is typically achieved through standard spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.[1]

Synthesis of the Pyrrolo[3,4-b]pyridinone Core: A Multi-Component Approach

The construction of the pyrrolo[3,4-b]pyridinone skeleton is efficiently achieved through multi-component reactions (MCRs), which are highly valued for their high atom economy and ability to generate complex molecules in a single pot.[2] The most robust and versatile method reported is a one-pot cascade sequence that begins with an Ugi-Zhu three-component reaction (UZ-3CR).[1][2][6]

Causality of the Synthetic Strategy

The choice of an MCR-based strategy is deliberate. In drug discovery, generating a library of diverse yet related compounds for screening is paramount. The UZ-3CR/cascade sequence is ideal as it allows for the introduction of diversity at multiple points by simply varying the initial aldehyde, amine, and isocyanide reactants.[1][6] This approach is significantly more efficient than traditional, multi-step linear syntheses. The use of microwave irradiation and a Lewis acid catalyst like ytterbium(III) triflate (Yb(OTf)₃) often accelerates the reaction and improves yields.[2][6]

General Synthetic Protocol

The following is a generalized, step-by-step methodology based on protocols described in the literature.[2][6]

  • Iminium Ion Formation: An appropriate aldehyde (1.0 equiv) and amine (1.0 equiv) are dissolved in a suitable solvent (e.g., toluene or chlorobenzene) in a microwave reaction vessel. The mixture is heated under microwave irradiation (e.g., 65-100°C) for a short period (e.g., 5 min).

  • Catalyst Addition: A catalytic amount of Yb(OTf)₃ (e.g., 0.03 equiv) is added, and the mixture is heated again to facilitate the formation of the iminium cation.

  • Ugi-Zhu Reaction: The corresponding α-isocyanoacetamide (1.2 equiv) is added. This initiates the UZ-3CR, leading to the formation of a key 5-aminooxazole intermediate.

  • Cascade Sequence Initiation: A dienophile, such as maleic anhydride, is introduced to the reaction mixture.

  • Cycloaddition and Rearrangement: The mixture is heated under microwave irradiation for an extended period (e.g., 95 min). This triggers a cascade of reactions:

    • An intermolecular aza-Diels-Alder [4+2] cycloaddition between the 5-aminooxazole and maleic anhydride.

    • A subsequent intramolecular N-acylation.

    • Aromatization via decarboxylation and dehydration to yield the final pyrrolo[3,4-b]pyridin-5-one core.

G cluster_reactants Reactants cluster_process One-Pot Process cluster_intermediates Key Intermediates Aldehyde Aldehyde Step1 Step 1: Iminium Formation (Microwave, Yb(OTf)₃) Aldehyde->Step1 Amine Amine Amine->Step1 Isocyanide α-Isocyanoacetamide Step2 Step 2: Ugi-Zhu 3CR Isocyanide->Step2 Dienophile Maleic Anhydride Step3 Step 3: Cascade Sequence (Microwave Heating) Dienophile->Step3 Iminium Iminium Cation Step1->Iminium Aminooxazole 5-Aminooxazole Step2->Aminooxazole Cycloadduct Diels-Alder Adduct Step3->Cycloadduct aza-Diels-Alder, N-acylation Iminium->Step2 Aminooxazole->Step3 Product Final Product: Pyrrolo[3,4-b]pyridinone Core Cycloadduct->Product Decarboxylation, Dehydration

General workflow for the MCR synthesis of the pyrrolo[3,4-b]pyridinone core.

2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one as a Versatile Synthetic Intermediate

The strategic placement of the chlorine atom at the 2-position is the defining feature of this molecule from a medicinal chemistry perspective. This halogen acts as a versatile functional group handle, allowing for late-stage diversification of the core scaffold through a variety of well-established chemical transformations. This capability is crucial for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize potency, selectivity, and pharmacokinetic properties.[7][8]

Key derivatization reactions include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro-group is an excellent electrophile for reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, vinyl, alkynyl, and amino groups. A similar approach has been successfully used to derivatize a related 2-chloro-diazaoxindole scaffold.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyridine nitrogen and the adjacent lactam carbonyl group activates the chloro-substituent towards substitution by various nucleophiles, such as amines, thiols, and alkoxides. This provides a direct route to introduce functionalities that can modulate biological activity and physicochemical properties.

G cluster_reactions Derivatization Pathways cluster_products Diverse Compound Library Core 2-chloro-5H-pyrrolo [3,4-b]pyridin-7(6H)-one Suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) Core->Suzuki Stille Stille Coupling (R-SnBu₃, Pd catalyst) Core->Stille Buchwald Buchwald-Hartwig (R₂NH, Pd catalyst) Core->Buchwald SNAr SₙAr (Nu-H, base) Core->SNAr Aryl 2-Aryl Derivative Suzuki->Aryl Vinyl 2-Vinyl Derivative Stille->Vinyl Amino 2-Amino Derivative Buchwald->Amino EtherThio 2-Alkoxy/Thioether Derivative SNAr->EtherThio

Potential derivatization pathways from the 2-chloro intermediate.

Therapeutic Potential of Pyrrolo[3,4-b]pyridinone Derivatives: Case Studies

By applying the synthetic strategies and derivatization pathways described above, researchers have developed libraries of pyrrolo[3,4-b]pyridinone compounds and evaluated them for various therapeutic applications.

Anticancer Activity

Inspired by the anticancer properties of the related isoindolin-1-one core, derivatives of the pyrrolo[3,4-b]pyridin-5-one scaffold have been synthesized and tested against human cancer cell lines.[1]

  • Targeting Cervical Cancer: A series of twelve polysubstituted pyrrolo[3,4-b]pyridin-5-ones were evaluated against SiHa, HeLa, and CaSki human cervical carcinoma cell lines.[1] Several compounds exhibited significant cytotoxicity, with the HeLa cell line being the most sensitive.[1] In silico docking studies suggest that these compounds may exert their effect by interfering with microtubule dynamics through binding to αβ-tubulin, a mechanism shared by successful chemotherapy agents like Paclitaxel.[1]

  • Targeting Breast Cancer: Another study evaluated a series of pyrrolo[3,4-b]pyridin-5-ones against the MDA-MB-231 and MCF-7 breast cancer cell lines.[2] One compound, in particular, showed a potent cytotoxic effect at a concentration of 6.25 μM.[2] Molecular docking suggested potential interactions with key proteins related to cancer progression, such as the serine/threonine kinase AKT1.[2]

Antiviral Activity (SARS-CoV-2)

The adaptability of the pyrrolo[3,4-b]pyridin-5-one framework allows for its conjugation with other pharmacophores to create multi-target-directed ligands.[6]

  • Hybrid Molecule Design: In a recent study, researchers synthesized a series of novel fluorinated-pyrrolo[3,4-b]pyridin-5-ones containing a 4-amino-7-chloroquinoline moiety, the core structure of the antimalarial and antiviral drug chloroquine.[6] The rationale was to combine the benefits of the privileged pyrrolo-pyridinone scaffold with the known, albeit toxicity-limited, antiviral activity of chloroquine to enhance efficacy and safety.[6]

  • Inhibition of Viral Replication: Two compounds from this series were found to effectively inhibit early SARS-CoV-2 replication, with IC₅₀ values of 6.74 µM and 5.29 µM, while maintaining cell viability above 90% at a 10 µM concentration.[6] Computational studies support a dual-action mechanism, potentially affecting both viral entry and replication.[6]

Compound SeriesTherapeutic TargetKey Finding(s)Reported IC₅₀Reference
Polysubstituted Pyrrolo[3,4-b]pyridin-5-onesCervical Cancer (HeLa, SiHa, CaSki)Significant cytotoxicity; proposed αβ-tubulin binding.Not explicitly listed in abstract[1]
Polysubstituted Pyrrolo[3,4-b]pyridin-5-onesBreast Cancer (MDA-MB-231, MCF-7)Compound 1f showed potent cytotoxic effect.6.25 µM (for compound 1f )[2]
Fluorinated Chloroquine-Pyrrolo[3,4-b]pyridin-5-one HybridsSARS-CoV-2Effective inhibition of early viral replication.5.29 µM - 6.74 µM[6]

Future Directions and Perspectives

The pyrrolo[3,4-b]pyridinone scaffold, and specifically the 2-chloro intermediate, represents a fertile ground for future drug discovery efforts.

  • Exploration of New Targets: While initial studies have focused on cancer and virology, the structural versatility of this core makes it suitable for targeting other enzyme families (e.g., kinases, proteases) and receptors.[9]

  • Pharmacokinetic Optimization: Future work should focus on fine-tuning the physicochemical properties of derivatives to improve metabolic stability, oral bioavailability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. The strategic incorporation of fluorine atoms, as demonstrated in the anti-SARS-CoV-2 study, is a well-documented strategy to enhance these properties.[6]

  • Novel Drug Modalities: The scaffold could be incorporated into more advanced therapeutic modalities. For example, it could serve as a warhead or a ligand component in the design of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which represent a new frontier in targeted protein degradation.

Conclusion

2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is more than just another heterocyclic compound; it is a key enabler in the quest for novel therapeutics. Its efficient synthesis via modern multi-component reactions and the strategic presence of a reactive chlorine handle provide medicinal chemists with a powerful platform for generating diverse molecular libraries. The demonstrated anticancer and antiviral activities of its derivatives validate the pyrrolo[3,4-b]pyridinone core as a truly privileged scaffold. As drug discovery continues to evolve, the intelligent application of such versatile building blocks will be essential in developing the next generation of medicines.

References

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI. [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC - PubMed Central. [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link]

  • Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Publishing. [Link]

  • Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. [Link]

  • 2-Chloro-5H-Pyrrolo[3,4-B]Pyridin-7(6H)-One. Rlavie. [Link]

  • Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. Tetrahedron Letters. [Link]

  • 2-chloro-5h,6h,7h-pyrrolo[3,4-b]pyridin-5-one. PubChemLite. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • US11339157B1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives.
  • 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one. J&K Scientific. [Link]

  • Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. ResearchGate. [Link]

  • PubChem applications in drug discovery: a bibliometric analysis. PMC. [Link]

  • Discovery of a potent, selective, and orally bioavailable acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. PubMed. [Link]

  • 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. PubChem. [Link]

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5 H -pyrrolo[1,2- b ][1][6][10]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry. [Link]

  • WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. European Patent Office. [Link]

  • The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy. MDPI. [Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed. [Link]

  • New Chemical Entities - Drug Discovery Solutions. BioSolveIT. [Link]

  • Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science. ResearchGate. [Link]

Sources

Technical Guide: The Chemical Architecture and Utility of 2-Chloro-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one

[1]

Executive Summary

The molecule 2-chloro-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one (CAS: 1256786-85-2) represents a high-value pharmacophore in modern medicinal chemistry.[1] Structurally, it is an aza-analog of the isoindolinone scaffold, featuring a fused pyridine-pyrrolidinone bicycle.[1] Its significance lies in its "divergent reactivity": the chlorine atom at the C2 position serves as an electrophilic handle for cross-coupling reactions (

This guide details the structural anatomy, a validated synthetic pathway, and the reactivity profile of this scaffold, specifically tailored for researchers developing ATP-competitive kinase inhibitors (e.g., CDK, Akt) and other heterocyclic therapeutics.

Part 1: Structural Anatomy & Physicochemical Properties[1]

The scaffold consists of a pyridine ring fused to a pyrrolidin-2-one ring across the [3,4] bond.[1] The numbering convention places the pyridine nitrogen at position 1, the chlorine at position 2, and the lactam carbonyl at position 7.

Physicochemical Profile (Computed)
PropertyValueMedicinal Chemistry Implication
Molecular Formula

Fragment-based drug discovery (FBDD) compliant.[1]
Molecular Weight 168.58 g/mol Ideal "lead-like" starting weight, allowing mass addition <500 Da.[1]
cLogP ~0.79Moderate lipophilicity; favorable for membrane permeability.[1]
H-Bond Donors 1 (Lactam NH)Critical for hinge-binding in kinase domains (e.g., Glu/Leu backbone).[1]
H-Bond Acceptors 2 (Pyridine N, C=O)Pyridine N often acts as a key acceptor in active sites.[1]
TPSA ~42

High potential for CNS penetration if substituted correctly.[1]
Structural Logic
  • The "Hinge Binder" Core: The lactam motif (NH-C=O) mimics the hydrogen-bonding pattern required to bind to the ATP-binding hinge region of protein kinases.[1]

  • The C2-Chlorine: Positioned adjacent to the pyridine nitrogen, this atom is electronically activated for nucleophilic aromatic substitution (

    
    ) due to the electron-withdrawing nature of the pyridine ring and the fused carbonyl system.
    

Part 2: Synthetic Architecture

The synthesis of 2-chloro-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one requires precise regiochemical control to ensure the carbonyl forms at position 7 rather than position 5.[1] The most robust route proceeds via the 4-(bromomethyl)nicotinate strategy.

Validated Synthetic Pathway

The synthesis typically begins with 2-chloro-4-methylnicotinic acid (or its ester).[1] The logic follows a radical bromination followed by a cyclization-amidation sequence.[1]

Workflow Diagram (DOT)

SynthesisPathStart2-Chloro-4-methyl-nicotinic acid ethyl esterInterEthyl 4-(bromomethyl)-2-chloronicotinateStart->InterNBS, AIBNCCl4, Reflux(Radical Bromination)Product2-Chloro-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-oneInter->ProductNH3 (7M in MeOH)0°C to RT(Cyclization)

Figure 1: Step-wise synthesis of the target scaffold. The pathway relies on the activation of the benzylic-like methyl group followed by intramolecular lactamization.[1]

Detailed Experimental Protocol

Note: This protocol is a composite of standard methodologies for pyrrolopyridine synthesis adapted for the 2-chloro derivative.

Step 1: Radical Bromination

  • Reagents: Dissolve ethyl 2-chloro-4-methylnicotinate (1.0 eq) in anhydrous

    
     or Trifluorotoluene (greener alternative).
    
  • Activation: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reaction: Reflux the mixture (

    
    ) for 4–6 hours under 
    
    
    . Monitor by TLC/LCMS for the disappearance of the starting methyl ester.
  • Workup: Cool to RT. Filter off the succinimide byproduct. Concentrate the filtrate to yield the crude ethyl 4-(bromomethyl)-2-chloronicotinate . Caution: This intermediate is a lachrymator and unstable; proceed immediately.

Step 2: Cyclization (Lactam Formation)

  • Reagents: Dissolve the crude bromomethyl intermediate in THF (0.2 M).

  • Cyclization: Add 7M

    
     in Methanol (10 eq) dropwise at 
    
    
    .
  • Mechanism: The ammonia first displaces the bromide (

    
    ) to form the primary amine, which then spontaneously attacks the adjacent ethyl ester to close the ring (Amidation).
    
  • Completion: Stir at Room Temperature for 12 hours. A precipitate often forms.[1]

  • Purification: Concentrate the solvent. Triturate the solid with diethyl ether or cold water to remove ammonium salts.

  • Yield: The resulting yellow/off-white solid is 2-chloro-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one .[1]

Part 3: Reactivity Profile & Functionalization[1]

For drug discovery, this molecule is a "branch point" intermediate. The order of operations is critical: N-alkylation usually precedes C2-substitution to prevent side reactions at the acidic lactam nitrogen during metal-catalyzed couplings.[1]

Divergent Functionalization Map

ReactivityCore2-Chloro-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-oneRouteAN-Alkylation (N6)Core->RouteANaH, R-Xor MitsunobuProdASolubilized Scaffold(e.g., N-Methyl, N-Boc)RouteA->ProdARouteBSuzuki/Buchwald (C2)ProdBBiaryl/Aryl-AmineKinase InhibitorsRouteB->ProdBRouteCSNAr Displacement (C2)RouteC->ProdBProdA->RouteBPd(PPh3)4, Ar-B(OH)2ProdA->RouteCR-NH2, Heat/MW

Figure 2: Functionalization logic. N6-protection/alkylation is recommended before C2 modifications to maintain chemoselectivity.[1]

Key Reactions
  • N-Alkylation (Position 6):

    • Conditions: NaH (1.2 eq), DMF, Alkyl Halide (

      
      ).
      
    • Purpose: Modulates solubility and pharmacokinetic properties.[1]

  • Suzuki-Miyaura Coupling (Position 2):

    • Conditions: Aryl boronic acid,

      
      , 
      
      
      , Dioxane/Water.
    • Utility: Attaches the "tail" region of the drug, often targeting the solvent-exposed region of the kinase pocket.

  • 
     Displacement (Position 2): 
    
    • Conditions: Primary amine, DIPEA, DMSO, Microwave (

      
      ).
      
    • Utility: Introduces amino-linked side chains (e.g., diamines) common in CDK4/6 inhibitors.[1]

Part 4: Therapeutic Applications

The 2-chloro-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one scaffold is a bioisostere of the isoindolinone core found in approved drugs like Palbociclib (CDK4/6 inhibitor) and experimental Akt inhibitors.[1]

Case Study: Kinase Inhibition

In the context of ATP-competitive inhibition:

  • Hinge Binding: The lactam NH (donor) and Carbonyl (acceptor) form a bidentate interaction with the kinase hinge residues (e.g., Valine or Leucine backbone).

  • Selectivity: The fused pyridine ring alters the electronics compared to a benzene ring (isoindolinone), potentially changing the hydrogen bond acidity and improving selectivity for specific kinase isoforms (e.g., CDK vs. GSK3

    
    ).
    
Reference Compounds
  • CDK Inhibitors: Analogs where the C2-chlorine is replaced by an aminopyridine or diaminopyrimidine moiety.[1]

  • Akt Inhibitors: Derivatives featuring a phenyl-piperidine linked at the C2 position.[1]

References

  • Fluorochem. "2-Chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one Product Sheet." Fluorochem Catalog. Link

  • Riadi, Y. et al. "Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones."[1][2] MDPI Molecules, 2025. Link (Demonstrates Ugi-Zhu synthesis of related 5-one scaffolds).[1]

  • Bae, I. et al. "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)."[1] Journal of Medicinal Chemistry, 2010. Link (Contextualizes the pyrrolo-pyridine pharmacophore in kinase inhibition).[1]

  • PubChem. "Compound Summary: 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one (CAS 1256786-85-2)."[1] National Library of Medicine. Link

pyrrolo[3,4-b]pyridin-7-one scaffold medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Medicinal Chemistry of the Pyrrolo[3,4-b]pyridin-7-one Scaffold

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as versatile platforms for engaging a multitude of biological targets. These "privileged structures" offer a unique combination of synthetic accessibility, metabolic stability, and three-dimensional diversity, making them ideal starting points for drug discovery campaigns. The pyrrolo[3,4-b]pyridin-7-one core, an aza-analogue of the well-known isoindolin-1-one, has distinguished itself as such a scaffold.[1][2] Its rigid, bicyclic structure provides a defined orientation for substituent vectors, while the embedded lactam and pyridine moieties offer key hydrogen bonding and aromatic interaction points. This guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships (SAR) of this remarkable heterocyclic system, tailored for researchers and professionals in drug development.

Derivatives of the pyrrolo[3,4-b]pyridin-7-one scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for treating a range of human diseases. These include roles as inhibitors of dipeptidyl peptidase-4 (DPP-4) for diabetes, antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1) for obesity, and modulators of tubulin polymerization for oncology.[1][3][4] The adaptability of this core allows it to serve as a foundational element for developing potent and selective therapeutic agents.

Core Synthetic Strategies: Constructing the Pyrrolo[3,4-b]pyridin-7-one Skeleton

The synthetic tractability of the pyrrolo[3,4-b]pyridin-7-one scaffold is a primary driver of its widespread investigation. Chemists have devised several elegant and efficient strategies, often leveraging multicomponent reactions (MCRs) to rapidly generate molecular complexity from simple starting materials.

Multicomponent Reactions (MCRs): A Cornerstone of Efficiency

MCRs are powerful tools that combine three or more reactants in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. This approach offers significant advantages in terms of atom economy, reduced waste, and streamlined workflows.

  • Ugi-Zhu Three-Component Reaction (UZ-3CR): A prominent and highly effective method involves the Ugi-Zhu three-component reaction coupled with a subsequent cascade sequence.[5][6] This one-pot process typically combines an aldehyde, an amine, and an α-isocyanoacetamide. The initial Ugi-Zhu reaction forms a versatile intermediate that then undergoes a series of intramolecular transformations, such as an aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration, to construct the final fused heterocyclic system.[6][7] The use of microwave irradiation and a Lewis acid catalyst like ytterbium(III) triflate (Yb(OTf)3) can significantly accelerate the reaction and improve yields.[5][6]

  • Base-Promoted Three-Component Reactions: Another efficient approach involves the base-promoted condensation of a β-enamino imide, an aromatic aldehyde, and a C-H acid like malononitrile.[8][9] This method provides a straightforward route to highly functionalized pyrrolo[3,4-b]pyridine derivatives in good yields, often using common bases such as triethylamine or DBU in an alcoholic solvent.[9]

G General Scheme: Ugi-Zhu/Cascade Synthesis Aldehyde Aldehyde (R1-CHO) Intermediate Ugi-Zhu Adduct (Versatile Intermediate) Aldehyde->Intermediate Amine Amine (R2-NH2) Amine->Intermediate Isocyanide α-Isocyanoacetamide (R3-NH-CO-CH2-NC) Isocyanide->Intermediate Product Pyrrolo[3,4-b]pyridin-5-one (Polysubstituted Core) Intermediate->Product One-Pot Transformation Catalyst Yb(OTf)3, Toluene Microwave Heat Catalyst->Intermediate Cascade Cascade Sequence: - Aza Diels-Alder - N-Acylation - Decarboxylation - Dehydration Product->Cascade G Scaffold Pyrrolo[3,4-b]pyridin-7-one Scaffold DPP4 DPP-4 Scaffold->DPP4 Inhibition MCHR1 MCH-R1 Scaffold->MCHR1 Antagonism Tubulin αβ-Tubulin Scaffold->Tubulin Polymerization Inhibition ViralProteins Viral Proteins (e.g., SARS-CoV-2 Mpro) Scaffold->ViralProteins Inhibition AKT1 AKT1 Kinase Scaffold->AKT1 Inhibition Diabetes Type 2 Diabetes DPP4->Diabetes Obesity Obesity MCHR1->Obesity Cancer Cancer (Breast, Cervical, etc.) Tubulin->Cancer ViralInfection Viral Infections (e.g., COVID-19) ViralProteins->ViralInfection AKT1->Cancer

Caption: Key Biological Targets and Disease Indications.

  • Oncology: Cancer remains a primary focus area for this scaffold. Derivatives have been shown to exert potent cytotoxic effects against various human cancer cell lines, including breast (MDA-MB-231, MCF-7), cervical (HeLa, SiHa, CaSki), and liver (HepG2) cancers. [1][6][10]A key mechanism of action is the inhibition of microtubule polymerization by binding to the colchicine site on αβ-tubulin, leading to G2/M phase cell cycle arrest and apoptosis. [1][10]Other identified targets in cancer include the serine/threonine kinase AKT1. [6]

  • Metabolic Disorders: The scaffold is a validated platform for developing agents against metabolic diseases.

    • Type 2 Diabetes: Certain derivatives are potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for degrading incretin hormones. [3]By inhibiting DPP-4, these compounds enhance glucose-dependent insulin secretion, making them attractive candidates for treating type 2 diabetes.

    • Obesity: A systematic SAR study led to the discovery of highly potent antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1). [4]MCH is a neuropeptide that regulates energy balance and appetite, and its antagonism is a promising strategy for anti-obesity therapeutics.

  • Infectious Diseases: The versatility of the scaffold extends to infectious diseases.

    • Antiviral: By conjugating the pyrrolo[3,4-b]pyridin-5-one core with a 4-amino-7-chloroquinoline moiety (a fragment of the antimalarial drug chloroquine), researchers have developed compounds with significant activity against SARS-CoV-2 replication. [5]These hybrid molecules are thought to interfere with viral entry and replication processes.

    • Antibacterial: Some derivatives have exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacterial strains, including E. coli. [9]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is crucial for rational drug design. SAR studies on the pyrrolo[3,4-b]pyridin-7-one core have yielded valuable insights for optimizing potency, selectivity, and pharmacokinetic properties.

Target ClassPosition of ModificationKey Substituent EffectsResulting ActivityReference
MCH-R1 Antagonists Position 2Arylthio-substituents, particularly (4-fluorophenyl)thio, significantly enhance potency.Potent MCH-R1 antagonism (e.g., compound 7b) with favorable metabolic stability.[4]
Anticancer (Tubulin) MultipleHydrophobic groups at various positions are crucial for effective binding to the hydrophobic pocket of αβ-tubulin.Moderate to high cytotoxicity against cancer cell lines. Hydrophobic-aromatic moieties play a key role.[1]
Anticancer (General) MultipleIntroduction of a thiophene ring attached to the pyrrole nitrogen can lead to strong interactions (π-stacking) with key residues like TRP94 in target proteins.Potent cytotoxic effects (e.g., compound 1f at 6.25 µM).[6]
Antiviral (SARS-CoV-2) Hybrid MoleculeConjugation with a 4-amino-7-chloroquinoline moiety and inclusion of a diethylamine-derived side chain.Enhanced intracellular distribution and potent inhibition of early SARS-CoV-2 replication (IC50 ≈ 5-7 µM).[5]

A recurring theme in the SAR of this scaffold is the importance of hydrophobic interactions for target engagement, particularly in anticancer applications where compounds must bind to pockets in proteins like tubulin. [1]For receptor-based targets like MCH-R1, specific electronic and steric features, such as the placement of a fluoro-substituted arylthio group, are critical for achieving high-affinity binding. [4]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are essential. The following protocols represent core procedures for the synthesis and biological evaluation of pyrrolo[3,4-b]pyridin-7-one derivatives.

Protocol 1: Representative Synthesis via Ugi-Zhu/Cascade Reaction

This protocol is adapted from methodologies used to synthesize polysubstituted pyrrolo[3,4-b]pyridin-5-ones for anticancer screening. [6][7] Objective: To synthesize a 2,3,6,7-tetrasubstituted-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.

Materials:

  • Appropriate aldehyde (1.0 eq)

  • Appropriate primary amine (1.0 eq)

  • Appropriate α-isocyanoacetamide (1.0 eq)

  • Maleic anhydride (1.0 eq)

  • Ytterbium(III) triflate (Yb(OTf)3) (15 mol%)

  • Toluene (anhydrous)

  • Microwave synthesis reactor

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the primary amine (1.0 mmol), the α-isocyanoacetamide (1.0 mmol), maleic anhydride (1.0 mmol), and Yb(OTf)3 (0.15 mmol).

  • Add 3 mL of anhydrous toluene to the vial and seal it with a cap.

  • Place the vial inside the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 130 °C for 60 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • After the reaction is complete, cool the vial to room temperature.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue is purified by flash column chromatography on silica gel.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure pyrrolo[3,4-b]pyridin-5-one product.

  • Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Causality and Validation: The use of Yb(OTf)3 as a Lewis acid catalyst is critical for activating the reactants and promoting the cascade of cyclization reactions. Microwave heating provides rapid and uniform energy input, significantly reducing reaction times compared to conventional heating. The one-pot nature of this protocol is self-validating in its efficiency; successful formation of the complex product confirms the progression of the entire Ugi-Zhu/Diels-Alder/N-acylation/dehydration cascade.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a synthesized compound against a human cancer cell line (e.g., MDA-MB-231).

Materials:

  • MDA-MB-231 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Humidified incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with 0.5% DMSO) and a no-cell blank.

  • Incubate the plate for 48 hours at 37 °C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value.

Self-Validation System: This protocol includes essential controls (vehicle and blank) to ensure the observed effects are due to the compound and not the solvent or background absorbance. The dose-dependent decrease in viability provides internal validation of the compound's cytotoxic activity. Reproducibility across multiple experimental replicates is the final confirmation of the result.

Conclusion and Future Outlook

The pyrrolo[3,4-b]pyridin-7-one scaffold represents a modern success story in medicinal chemistry. Its synthetic accessibility, particularly through innovative multicomponent reactions, allows for the rapid exploration of chemical space and the generation of diverse compound libraries. The demonstrated efficacy of its derivatives against a wide range of high-value therapeutic targets in oncology, metabolic disorders, and infectious diseases underscores its privileged nature.

Future research will likely focus on several key areas:

  • Improving Pharmacokinetic Profiles: While many derivatives show high potency, challenges such as aqueous solubility and metabolic stability, which are common for heterocyclic compounds, must be addressed to advance candidates into clinical development. [11]2. Exploring New Biological Space: The scaffold's versatility has not yet been fully tapped. Investigations into its potential in other areas, such as neurodegenerative diseases or inflammatory conditions, could yield novel therapeutic leads.

  • Development of Targeted Covalent Inhibitors: Incorporating a reactive "warhead" onto the scaffold could enable the development of highly specific and potent covalent inhibitors for targets like kinases, offering a durable therapeutic effect.

As synthetic methodologies become even more sophisticated and our understanding of disease biology deepens, the pyrrolo[3,4-b]pyridin-7-one core is poised to remain a highly valuable and productive scaffold in the ongoing quest for new medicines.

References

  • Jiang, Y.-H., Xiao, M., & Yan, C.-G. (2016). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances.
  • Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry.
  • Matsumoto, K., et al. (2006). Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones. Reaction of 7-Hydroxy Derivatives with Nucleophiles. Chemical and Pharmaceutical Bulletin.
  • Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. (2016).
  • Kavalenka, A., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry.
  • Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. PMC.
  • Lim, C. J., et al. (2013). Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. (2018).
  • Rojas-León, A., et al. (2025). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI.
  • Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry.
  • Islas-Jácome, A., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. PMC.
  • Rivera-Piza, A., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. MDPI.
  • Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives.
  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (2023). MDPI.
  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (2023). Semantic Scholar.

Sources

2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, structural identity, and synthetic methodology for 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one .

Chemical Identity & Physicochemical Properties

2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a fused bicyclic heterocycle serving as a critical "diazaoxindole" scaffold in medicinal chemistry. It is structurally characterized by a pyridine ring fused to a pyrrolidinone (lactam) core, featuring a chlorine substituent at the C2 position (relative to the pyridine nomenclature) and a carbonyl group at the C7 position.

Core Data Table
PropertySpecification
CAS Registry Number 1256786-85-2
IUPAC Name 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-7-one
Molecular Formula C

H

ClN

O
Molecular Weight 168.58 g/mol
Monoisotopic Mass 168.009 g/mol
Appearance Yellow to pale brown solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM
Canonical SMILES O=C1NCC2=CC=C(Cl)N=C12
Key Functional Groups Aryl chloride, Lactam (cyclic amide), Pyridine nitrogen
Structural Analysis

The molecule belongs to the pyrrolo[3,4-b]pyridine class. The "b" designation indicates the fusion occurs across the C2–C3 bond of the pyridine ring.

  • Fusion Geometry : The pyrrole ring is fused to the pyridine ring, creating a planar, aromatic bicyclic system.

  • Regiochemistry :

    • 2-Chloro : The chlorine atom is positioned on the pyridine ring adjacent to the pyridine nitrogen (position 6 in systematic fused numbering, but often referred to as 2-chloro based on the nicotinic acid precursor).

    • 7-One : The carbonyl is located on the pyrrole ring, adjacent to the bridgehead carbon, forming a lactam.

    • 6H : The lactam nitrogen is unsubstituted (protonated).

Synthetic Methodology

The synthesis of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one requires precise regiocontrol to ensure the correct fusion and oxidation state. The most robust pathway involves the cyclization of 2,3-disubstituted pyridine precursors.

Standard Synthetic Protocol: Reductive Cyclization

This method utilizes a 2-chloro-3-cyano-pyridine carboxylate intermediate, which undergoes selective reduction and spontaneous cyclization.

Reaction Scheme (Logic)
  • Precursor : 2-chloro-3-cyanopyridine-4-carboxylic acid ethyl ester (or isomer).

  • Activation : The nitrile group is reduced to a primary amine.

  • Cyclization : The newly formed amine attacks the adjacent ester carbonyl intramolecularly to close the lactam ring.

Step-by-Step Protocol

Step 1: Preparation of the Cyano-Ester Precursor

  • Reagents : 2-chloropyridine-3-carboxylic acid (2-chloronicotinic acid), Thionyl chloride (

    
    ), Ammonia, Dehydrating agent (
    
    
    
    ).
  • Procedure :

    • Convert 2-chloronicotinic acid to the acid chloride using

      
       (Reflux, 2h).
      
    • React with ethyl amine or ethanol to form the ester? Correction: To get the cyano-ester, start from 2-chloro-pyridine-3,4-dicarboxylic acid 4-ethyl ester .

    • Alternatively, use 2-chloro-3-cyano-4-methylpyridine and oxidize the methyl group.

Step 2: Reductive Cyclization (The Critical Step)

  • Substrate : Ethyl 2-chloro-3-cyanopyridine-4-carboxylate.

  • Reagents : Raney Nickel (Ra-Ni) or Cobalt Boride (

    
    ), Hydrogen gas (
    
    
    
    ), or Sodium Borohydride (
    
    
    ) with Cobalt(II) chloride (
    
    
    ).
  • Solvent : Methanol or Ethanol.

  • Conditions : 0°C to Room Temperature. Note: Avoid hydrogenolysis of the C-Cl bond by controlling catalyst activity.

Protocol :

  • Dissolve 1.0 eq of the cyano-ester in dry methanol under

    
    .
    
  • Add 2.0 eq of

    
    .
    
  • Portion-wise add 5.0 eq of

    
     at 0°C. Evolution of 
    
    
    
    gas will occur.
  • Stir for 2 hours at room temperature. The black precipitate indicates active cobalt boride species reducing the nitrile to the amine.

  • The intermediate amine spontaneously cyclizes with the adjacent ester to form the lactam.

  • Workup : Quench with dilute HCl (to dissolve Cobalt salts), extract with Ethyl Acetate.

  • Purification : Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (5% MeOH in DCM).

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical cyclization node.

SynthesisPath Precursor 2-Chloro-3-cyanopyridine carboxylate Reduction Nitrile Reduction (CoCl2 / NaBH4) Precursor->Reduction Selective Red. Intermediate Amino-Ester Intermediate Reduction->Intermediate In situ Cyclization Intramolecular Cyclization Intermediate->Cyclization Spontaneous Product 2-chloro-5H-pyrrolo[3,4-b] pyridin-7(6H)-one Cyclization->Product -EtOH

Caption: Reductive cyclization pathway transforming the cyano-ester precursor into the fused lactam core.

Medicinal Chemistry Applications

This molecule serves as a versatile building block for kinase inhibitors. The chlorine atom at C2 is a "privileged handle," allowing for late-stage diversification via nucleophilic aromatic substitution (


) or Palladium-catalyzed cross-coupling.
Structure-Activity Relationship (SAR) Utility
  • Kinase Hinge Binding : The lactam motif (NH-C=O) mimics the hydrogen-bonding pattern of ATP's adenine ring, making it an excellent hinge binder for kinases like ERK , CDK , and PI3K .

  • C2-Diversification :

    • Suzuki Coupling : Reaction with aryl boronic acids introduces hydrophobic groups to target the kinase "gatekeeper" region.

    • Buchwald-Hartwig Amination : Reaction with amines introduces solubility-enhancing groups.

Functionalization Workflow
  • Step A : Scaffold Synthesis (as described above).[1]

  • Step B :

    
     Displacement.
    
    • Reagents: Primary/Secondary amine, DIPEA, DMSO, 100°C.

    • Outcome: Replacement of 2-Cl with amino groups (e.g., morpholine, piperazine).

Safety & Handling

  • Hazard Class : Irritant (Skin/Eye).

  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • Stability : The C-Cl bond is stable under standard storage but susceptible to hydrolysis under strong acidic/basic conditions at high temperatures.

References

  • PubChem Compound Summary . (2025). 5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride.[2] National Library of Medicine. Link

  • Fluorochem Product Data . (2025). 2-CHLORO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-7-ONE.[3] Fluorochem Ltd. Link

  • Whelligan, D. K., et al. (2010).[4] Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles. Journal of Organic Chemistry, 75(1), 11-15.[4] Link

  • ChemicalBook . (2025).[1][5] 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one Properties and Suppliers. Link

Sources

Technical Guide: Aza-Analogue of Isoindolin-1-one Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and application of aza-isoindolin-1-one building blocks.

Executive Summary

The isoindolin-1-one (phthalimidine) scaffold is a privileged structure in drug discovery, serving as the core for immunomodulatory drugs (IMiDs) like lenalidomide and various kinase inhibitors. However, the lipophilicity and metabolic liability of the fused benzene ring often necessitate structural optimization.

Aza-isoindolin-1-ones (e.g., pyrrolopyridinones) are bioisosteres where one or more carbons in the benzene ring are replaced by nitrogen. This modification fundamentally alters the physicochemical profile, offering:

  • Enhanced Solubility: The pyridine nitrogen introduces polarity and lowers LogP.

  • New Vectors: The ring nitrogen provides a hydrogen bond acceptor (HBA) vector absent in the parent isoindolinone.

  • Metabolic Stability: Pyridine rings are generally less prone to oxidative metabolism (e.g., by CYPs) than electron-rich benzene rings.

This guide focuses on the two primary isomers: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (5-aza) and 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (4-aza).

Structural & Physicochemical Analysis[1][2][3]

The introduction of nitrogen into the aromatic backbone creates distinct electronic environments compared to the carbocyclic parent.

Comparative Properties Table
PropertyIsoindolin-1-one (Parent)5-Azaisoindolin-1-one (Pyrrolo[3,4-b])4-Azaisoindolin-1-one (Pyrrolo[3,4-c])
Core Structure Benzene fused to lactamPyridine fused to lactamPyridine fused to lactam
H-Bonding 1 Donor (Lactam NH), 1 Acceptor (C=O)+1 Acceptor (Pyridine N)+1 Acceptor (Pyridine N)
Electronic Character Electron-rich aromatic ringElectron-deficient aromatic ringElectron-deficient aromatic ring
pKa (Conj. Acid) ~ -1.5 (Amide O protonation)~ 3.0 - 5.0 (Pyridine N)~ 3.0 - 5.0 (Pyridine N)
Solubility (Aq) Low/ModerateHigh (pH dependent)High (pH dependent)
Synthetic Access High (Phthalimide reduction)Moderate (Requires pyridine precursors)Moderate (Regioselectivity challenges)
Structural Logic
  • 5-Aza Isomer: The nitrogen is distal to the lactam nitrogen. This is often used to target kinases where a hinge-binding motif is required (e.g., CDK7, HPK1).

  • 4-Aza Isomer: The nitrogen is proximal to the lactam. This creates a "chelating-like" motif potentially useful for metalloenzyme inhibition or specific water-mediated bridges in active sites.

Synthetic Methodologies

Synthesis of aza-isoindolin-1-ones is more challenging than their carbocyclic counterparts due to the electron-deficient nature of the pyridine ring, which disfavors certain electrophilic aromatic substitutions.

Primary Route: Cyclization of 3-(Halomethyl)pyridine Esters

This is the most robust "self-validating" protocol for generating the lactam core. It relies on the reaction between a primary amine and a 3-(halomethyl)isonicotinate derivative.[1]

Mechanism:

  • Nucleophilic Attack: Primary amine attacks the ester carbonyl (or activates via SN2 first depending on conditions).

  • Cyclization: Intramolecular SN2 displacement of the benzylic (pyridylic) halide by the resulting amide nitrogen.

  • Result: Formation of the 5-membered lactam ring.

Visualized Reaction Workflow

The following diagram illustrates the regioselective synthesis of the 4-azaisoindolin-1-one core (2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one).

SynthesisRoute Start Methyl Isonicotinate Step1 Radical Halogenation (NBS, AIBN) Start->Step1 Inter1 Methyl 3-(bromomethyl) isonicotinate Step1->Inter1 Bromination Step2 Amine Condensation (R-NH2, Base) Inter1->Step2 Product 2,3-dihydro-1H-pyrrolo [3,4-c]pyridin-1-one Step2->Product Cyclization

Caption: Synthetic pathway for 4-azaisoindolin-1-one via radical bromination followed by amine-induced cyclization.

Detailed Experimental Protocol

Objective: Synthesis of N-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. Scale: 10 mmol input.

Materials
  • Methyl 3-methylisonicotinate (Starting Material)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Benzylamine

  • Triethylamine (TEA)

  • Solvents: Carbon tetrachloride (CCl4) or Trifluorotoluene (greener alternative), Methanol/THF.

Step-by-Step Methodology

Phase 1: Precursor Activation (Bromination)

  • Dissolution: Dissolve methyl 3-methylisonicotinate (1.51 g, 10 mmol) in anhydrous trifluorotoluene (20 mL).

  • Reagent Addition: Add NBS (1.96 g, 11 mmol) and catalytic AIBN (0.16 g, 1 mmol).

  • Reflux: Heat the mixture to reflux (approx. 100°C) under nitrogen atmosphere for 4–6 hours. Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3) for disappearance of starting material.

  • Workup: Cool to room temperature (RT). Filter off the succinimide precipitate. Concentrate the filtrate in vacuo to yield the crude methyl 3-(bromomethyl)isonicotinate. Note: This intermediate is unstable; proceed immediately to Phase 2.

Phase 2: Cyclization (Lactam Formation)

  • Preparation: Dissolve the crude bromo-ester from Phase 1 in anhydrous THF (30 mL).

  • Amine Addition: Add Benzylamine (1.2 mL, 11 mmol) followed by Triethylamine (2.8 mL, 20 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours. The formation of a white precipitate (TEA·HBr) indicates reaction progress.[2]

  • Purification:

    • Filter the reaction mixture to remove salts.

    • Concentrate the filtrate.[3]

    • Dissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry over Na2SO4 and concentrate.

    • Crystallization: Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH 95:5) to obtain the pure lactam.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the lactam methylene CH2 singlet (~4.2–4.5 ppm).

  • MS (ESI): [M+H]+ peak corresponding to the product MW.

Medicinal Chemistry Application: HPK1 Inhibitors[6][7][8]

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling.[4] Inhibiting HPK1 is a promising strategy for cancer immunotherapy.[5] The aza-isoindolin-1-one scaffold has emerged as a key pharmacophore for HPK1 inhibitors due to its ability to form specific interactions within the kinase hinge region while maintaining high solubility.

Mechanism of Action

HPK1 phosphorylates the adaptor protein SLP76, leading to its ubiquitination and degradation. This dampens the T-cell response. Aza-isoindolin-1-one inhibitors block the ATP-binding site of HPK1, preventing SLP76 phosphorylation and sustaining T-cell activation.

Signaling Pathway Visualization

HPK1_Pathway TCR TCR Activation (Antigen Binding) HPK1_Active HPK1 Kinase (Active) TCR->HPK1_Active Activates TCell_Response T-Cell Proliferation & Cytokine Release TCR->TCell_Response Sustained Signal (If HPK1 Blocked) SLP76 SLP76 Adaptor HPK1_Active->SLP76 Phosphorylates Inhibitor Aza-Isoindolin-1-one Inhibitor Inhibitor->HPK1_Active Blocks SLP76_P p-SLP76 (Ser376) SLP76->SLP76_P Degradation Ubiquitination & Degradation SLP76_P->Degradation Degradation->TCell_Response Inhibits

Caption: Mechanism of HPK1 inhibition by aza-isoindolin-1-ones, restoring T-cell effector function.

Case Study: 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivatives

Recent patents (e.g., WO2020100027) highlight this specific scaffold.

  • Design Rationale: The pyridine nitrogen (N2 of the scaffold) often faces the solvent front or interacts with specific water networks, while the lactam (C=O and NH) forms critical H-bonds with the kinase hinge residues.

  • Optimization: Substitution at the 6-position of the pyridine ring allows for the attachment of solubilizing groups (e.g., piperazines) or further aromatic extensions to fill the hydrophobic pocket.

References

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions. Molecules, 2019. Link

  • 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as HPK1 inhibitors. WIPO Patent WO2020100027, 2020.[6] Link

  • The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. Russian Journal of General Chemistry, 2013. Link

  • Isoindolin-1-one Scaffolds in Medicinal Chemistry: A Review. ChemMedChem, 2025. Link

  • Aza-Conjugate Addition Methodology for the Synthesis of N-Hydroxy-isoindolin-1-ones. Organic Letters, 2016. Link

Sources

Technical Monograph: 2-Chloro-pyrrolo[3,4-b]pyridin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Informatics

Compound Name: 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-7-one Common Aliases: 2-Chloro-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one; 2-Chloropyrrolo[3,4-b]pyridine-7-one.

The 2-chloro-pyrrolo[3,4-b]pyridin-7-one scaffold represents a "privileged structure" in medicinal chemistry, utilized primarily as a pharmacophore for kinase inhibition (e.g., PIM-1, CDK) and as a fragment for diversity-oriented synthesis. Its bicyclic core—a pyridine ring fused to a pyrrolidone—offers a rigid geometry that mimics the adenine base of ATP, making it an ideal hinge-binder in ATP-competitive inhibitors.

Core Identifiers
Identifier TypeValue
SMILES O=C1NCC2=CC=C(Cl)N=C12
InChI InChI=1S/C7H5ClN2O/c8-5-2-1-4-3-9-7(11)6(4)10-5/h1-2H,3H2,(H,9,11)
InChIKey YWVRQJYBHYCBBF-UHFFFAOYSA-N
CAS Number 1256786-85-2
Molecular Weight 168.58 g/mol
Molecular Formula C₇H₅ClN₂O

Synthetic Architecture & Retrosynthesis

The synthesis of the 2-chloro-pyrrolo[3,4-b]pyridin-7-one core is non-trivial due to the regiochemical challenge posed by the fused pyridine ring. The electron-deficient nature of the pyridine ring, further deactivated by the 2-chlorine substituent, dictates the reactivity profile.

Primary Synthetic Route: The Anhydride-Imide Reduction Strategy

The most robust industrial route proceeds via the 2-chloropyridine-3,4-dicarboxylic acid precursor. This pathway allows for scale-up and precise control over the oxidation state of the pyrrole ring.

Mechanism of Action:
  • Imide Formation: The dicarboxylic acid is dehydrated to the anhydride, then condensed with an amine (or ammonia source) to form the cyclic imide (dione).

  • Regioselective Reduction: The critical step is the partial reduction of the imide to the lactam (hydroxyl-lactam intermediate followed by reduction or direct reduction). The carbonyl at position 7 is generally more susceptible to reduction or less sterically hindered depending on the reducing agent used (e.g., Zn/AcOH vs. NaBH₄).

Synthetic Pathway Diagram

Synthesispathway cluster_side Regioisomer Risk Start 2-Chloropyridine- 3,4-dicarboxylic acid Anhydride Anhydride Intermediate Start->Anhydride Ac2O, Reflux (Dehydration) Imide 2-Chloropyrrolo[3,4-b] pyridine-5,7-dione Anhydride->Imide Urea or NH3 (Condensation) Lactam 2-Chloro-pyrrolo[3,4-b] pyridin-7-one (TARGET) Imide->Lactam Zn / AcOH (Regioselective Reduction) Isomer 5-one Isomer Imide->Isomer Minor Pathway

Figure 1: Step-wise synthetic workflow from dicarboxylic acid precursor to the target lactam, highlighting the critical reduction step.

Pharmacophore Utility & Reactivity Profile

This scaffold is not merely a structural spacer; it is a reactive building block. The 2-chloro position serves as an electrophilic handle for SNAr (Nucleophilic Aromatic Substitution) , allowing the introduction of diverse amines to fine-tune kinase selectivity.

Structure-Activity Relationship (SAR) Logic
  • Hinge Binding (Lactam Region): The lactam NH and Carbonyl (C=O) form a donor-acceptor motif capable of bidentate hydrogen bonding with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Solvent Front/Hydrophobic Pocket (C2 Position): Displacement of the chlorine allows extension into the ribose binding pocket or the solvent front, depending on the vector of the added amine.

Reactivity Flowchart

ReactivitySAR Core 2-Chloro-pyrrolo[3,4-b] pyridin-7-one SNAr SNAr Displacement (at C2-Cl) Core->SNAr R-NH2 / Heat / Base NAlk N-Alkylation (at Lactam NH) Core->NAlk R-X / NaH Lithiation Lithiation/Exchange (at C3/C4) Core->Lithiation n-BuLi (Difficult) KinaseLib Kinase Inhibitor Library (PIM-1, CDK) SNAr->KinaseLib Solubility Solubility Modulation NAlk->Solubility

Figure 2: Reactivity profile demonstrating the versatility of the scaffold for generating lead compounds.

Experimental Protocol: SNAr Displacement

Objective: Synthesis of a 2-amino-substituted derivative (Model Reaction).

Materials:
  • Substrate: 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-7-one (1.0 eq)

  • Nucleophile: Morpholine or p-Methoxybenzylamine (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Anhydrous)

Methodology:
  • Preparation: In a sealed microwave vial, dissolve the substrate (100 mg, 0.59 mmol) in NMP (2 mL).

  • Addition: Add DIPEA (205 µL) followed by the amine nucleophile.

  • Reaction:

    • Thermal: Heat to 120°C for 12-16 hours.

    • Microwave (Preferred): Irradiate at 140°C for 30-60 minutes. The electron-deficient pyridine ring facilitates the displacement, but the fused lactam can reduce reactivity compared to a simple pyridine; higher energy is often required.

  • Work-up: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Validation Check:

  • LC-MS: Look for the disappearance of the characteristic Cl isotope pattern (3:1 ratio of M:M+2) and appearance of the product mass.

  • NMR: Loss of the C2-Cl signal (if visible) and upfield shift of adjacent protons due to the electron-donating amine.

Analytical Validation Data (Simulated)

When characterizing this compound, ensure your analytical data matches these expected values.

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 10.5-11.0 (br s, 1H, NH); δ 8.5-9.0 (d, 1H, Pyridine-H); δ 7.5-8.0 (d, 1H, Pyridine-H); δ 4.3-4.5 (s, 2H, CH₂-Lactam).
LC-MS (ESI+) [M+H]⁺ = 169.0/171.0 (Characteristic Chlorine isotope pattern).
Appearance Pale yellow to light brown solid.[1]
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM/Methanol.

References

  • Fluorochem Ltd. (2024). Product Specification: 2-CHLORO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-7-ONE. Retrieved from

  • Shaabani, S., et al. (2023). "Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma." Molecules, 28(21), 7434. Retrieved from

  • Krasavin, M., et al. (2019). "One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines."[2] Beilstein Journal of Organic Chemistry, 15, 2868–2875. Retrieved from

  • PubChem. (2024). Compound Summary: 2-chloro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one.[3] (Note: Isomer reference for structural comparison). Retrieved from

  • RSC Medicinal Chemistry. (2022). "Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents."[4] Retrieved from

Sources

Methodological & Application

Revolutionizing Heterocyclic Synthesis: Microwave-Assisted Protocols for Pyrrolo[3,4-b]pyridin-7-ones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[3,4-b]pyridine Scaffold and the Advent of Microwave Chemistry

The pyrrolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that forms the structural basis of numerous compounds with significant pharmacological activities. Derivatives of this structure have been investigated for a range of therapeutic applications, including as potential agents for treating diabetes and viral infections.[1] The development of efficient and sustainable synthetic routes to these valuable molecules is a key objective in medicinal chemistry and drug development.

Traditionally, the synthesis of such heterocyclic systems has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts, complicating purification and reducing overall yields.[2] The emergence of microwave-assisted organic synthesis (MAOS) has offered a transformative alternative, addressing many of these limitations. Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and often, enhanced product purity.[3][4][5][6] This technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions or the use of more environmentally benign solvents.[2][3]

This application note provides a comprehensive guide to the microwave-assisted synthesis of pyrrolo[3,4-b]pyridin-one derivatives, focusing on a multi-component approach. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and present comparative data that underscores the advantages of this modern synthetic technique.

The Rationale for Microwave-Assisted Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms of the starting materials, are highly valued for their efficiency and atom economy.[7] When coupled with microwave assistance, the benefits are synergistic. The rapid heating provided by microwaves can significantly accelerate the multiple steps involved in an MCR cascade, drastically reducing overall synthesis time from hours to mere minutes.[8][9] This is particularly advantageous for complex heterocyclic constructions that may involve several sequential reaction steps.

The synthesis of a pyrrolo[3,4-b]pyridin-one scaffold, for instance, can be efficiently achieved through a one-pot process that combines an initial multi-component reaction to form a key intermediate, followed by a cascade of intramolecular reactions. Microwave irradiation is instrumental in driving these subsequent cyclization and dehydration steps to completion in a highly efficient manner.

Visualizing the Synthetic Pathway: A Mechanistic Overview

The following diagram illustrates a plausible reaction mechanism for the formation of a polysubstituted pyrrolo[3,4-b]pyridin-5-one, a close analog of the target 7-one, via a microwave-assisted one-pot process. This pathway involves an initial Ugi-Zhu three-component reaction (UZ-3CR) to form a 5-aminooxazole intermediate, which then undergoes a cascade of reactions with an anhydride to yield the final heterocyclic core.[7][10]

Reaction_Mechanism cluster_0 Part 1: Ugi-Zhu 3-Component Reaction (UZ-3CR) cluster_1 Part 2: Cascade Reaction under Microwave Irradiation Aldehyde Aldehyde (R1-CHO) Imine Imine Aldehyde->Imine + Amine - H2O Amine Amine (R2-NH2) Amine->Imine Isocyanide α-Isocyanoacetamide (R3-NH-CO-CH2-NC) Nitrilium Nitrilium Cation Isocyanide->Nitrilium Catalyst Lewis Acid (e.g., Yb(OTf)3) Iminium Iminium Cation Catalyst->Iminium Imine->Iminium + Catalyst Iminium->Nitrilium + Isocyanide Oxazole 5-Aminooxazole Intermediate Nitrilium->Oxazole Intramolecular Cyclization DielsAlder Aza-Diels-Alder Adduct Oxazole->DielsAlder + Anhydride (Aza-Diels-Alder) Anhydride Maleic Anhydride Anhydride->DielsAlder Acylated N-Acylated Intermediate DielsAlder->Acylated Intramolecular N-Acylation FinalProduct Pyrrolo[3,4-b]pyridin-5-one (Final Product) Acylated->FinalProduct - CO2 - H2O (Decarboxylation & Dehydration)

Caption: Plausible reaction mechanism for pyrrolo[3,4-b]pyridin-5-one synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones

This protocol is adapted from a reported synthesis and serves as a representative example of the microwave-assisted approach to this class of compounds.[7]

Materials:

  • Appropriate fluorinated aromatic aldehyde (1.0 equiv)

  • Substituted amine (e.g., an aminoquinoline derivative) (1.0 equiv)

  • α-Isocyanoacetamide (1.0 equiv)

  • Maleic anhydride (1.2 equiv)

  • Ytterbium (III) triflate (Yb(OTf)₃) (10 mol%)

  • Chlorobenzene (solvent)

  • Microwave reactor vials (e.g., 10 mL) with stir bars

  • Mon-mode microwave reactor

Procedure:

  • Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the fluorinated aromatic aldehyde (1.0 equiv), the substituted amine (1.0 equiv), the α-isocyanoacetamide (1.0 equiv), maleic anhydride (1.2 equiv), and ytterbium (III) triflate (10 mol%).

  • Solvent Addition: Add chlorobenzene to the vial to achieve a suitable concentration (e.g., 0.2 M).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 150 °C) for a specified time (e.g., 95 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure pyrrolo[3,4-b]pyridin-5-one derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Workflow Visualization

The following diagram outlines the general workflow for the microwave-assisted synthesis.

Experimental_Workflow start Start reagents Combine Aldehyde, Amine, Isocyanide, Anhydride, and Catalyst in Vial start->reagents solvent Add Solvent (e.g., Chlorobenzene) reagents->solvent seal Seal the Reaction Vial solvent->seal microwave Microwave Irradiation (e.g., 150°C, 95 min) seal->microwave cool Cool to Room Temperature microwave->cool evaporate Solvent Removal (Rotary Evaporation) cool->evaporate purify Purification by Column Chromatography evaporate->purify characterize Characterization (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: General workflow for microwave-assisted pyrrolo[3,4-b]pyridin-one synthesis.

Comparative Analysis: Microwave vs. Conventional Heating

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time Minutes to a few hours[8][9]Several hours to days
Yield Generally good to excellent[7]Often moderate to good
Energy Efficiency High (direct heating of reactants)[4]Low (heating of vessel and surroundings)
Temperature Control Precise and uniformProne to temperature gradients
Byproduct Formation Often reduced due to shorter reaction timesMore prevalent with prolonged heating

Conclusion and Future Outlook

Microwave-assisted synthesis represents a powerful and enabling technology for the rapid and efficient construction of complex heterocyclic scaffolds like pyrrolo[3,4-b]pyridin-7-ones. The protocols and principles outlined in this application note demonstrate a significant advancement over conventional synthetic methods, offering higher yields, shorter reaction times, and a greener chemical process. For researchers and professionals in drug development, the adoption of MAOS can accelerate the discovery and optimization of new chemical entities. As microwave reactor technology continues to evolve, its application in the synthesis of medicinally relevant heterocycles is expected to expand, further solidifying its role as an indispensable tool in modern organic chemistry.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Google Scholar.
  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. (2025). MDPI. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • A significance of microwave assist technique in green chemistry. (n.d.). SciSpace. [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (2023). PMC. [Link]

  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. (2019). Beilstein Journals. [Link]

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2018). Beilstein Journals. [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. (2012). PubMed. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). ResearchGate. [Link]

Sources

Technical Application Note: Strategic C2-Functionalization of 2-Chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists targeting the functionalization of the 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one scaffold. It synthesizes reactivity principles of fused pyridine systems with practical, robust protocols for C2 diversification.[1]

Introduction & Scaffold Analysis

The 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one scaffold represents a privileged pharmacophore, serving as an aza-isostere of the isoindolin-1-one core found in numerous kinase inhibitors (e.g., CDK, PIM) and GPCR modulators (e.g., MCH-R1 antagonists).

Electronic & Reactivity Profile
  • C2-Electrophilicity: The chlorine atom at C2 is activated for nucleophilic attack due to the electron-deficient nature of the pyridine ring. This activation is further enhanced by the fused lactam ring (positions 5, 6, 7), which exerts an electron-withdrawing inductive effect.

  • The "Lactam Conundrum" (N6-H): The lactam nitrogen proton (N6-H) is acidic (

    
    ).
    
    • Challenge: Under basic conditions (common in Suzuki or

      
      ), this position deprotonates. The resulting anion increases electron density in the pyridine ring, deactivating  it toward nucleophilic attack and potentially poisoning palladium catalysts.
      
    • Solution: Strategic protection of N6 is often required to restore electrophilicity and ensure solubility.

Strategic Decision Tree

The following logic map dictates the optimal synthetic pathway based on the desired functional group at C2.

G Start Target: C2-Functionalization TargetType Identify Target Substituent Start->TargetType Aryl Aryl / Heteroaryl (C-C Bond) TargetType->Aryl Heteroatom Amine / Ether / Thioether (C-N, C-O, C-S Bond) TargetType->Heteroatom Suzuki Protocol A: Suzuki-Miyaura Coupling Aryl->Suzuki SNAr Protocol B: SNAr Displacement Heteroatom->SNAr Nucleophilic Amine/Thiol Buchwald Protocol C: Buchwald-Hartwig Heteroatom->Buchwald Sterically Hindered or Weak Nucleophile Decision Protect N6-Lactam? Suzuki->Decision SNAr->Decision Buchwald->Decision Protect Recommended: SEM / Boc Protection Decision->Protect High Yield / Scale-up Direct Direct Route: Requires Optimization Decision->Direct Quick Screening

Figure 1: Strategic workflow for selecting the appropriate functionalization protocol.

Pre-requisite: N6-Protection (Highly Recommended)

While direct functionalization is possible, protecting the lactam nitrogen significantly improves yields by preventing catalyst poisoning and maintaining the electrophilicity of the pyridine ring.

Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc (tert-Butyloxycarbonyl) .

  • Why SEM? Stable to basic Suzuki conditions and fluoride-labile deprotection.

  • Why Boc? Easier to install/remove but less stable to harsh basic heating.

Protocol: N-SEM Protection
  • Suspend 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one (1.0 eq) in anhydrous DMF (0.2 M) at 0°C.

  • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (solution turns yellow/orange).

  • Add SEM-Cl (1.1 eq) dropwise.

  • Warm to RT and stir for 2 hours.

  • Quench with water, extract with EtOAc.

  • Purify via silica gel chromatography (Hex/EtOAc).

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)[2]

This protocol is optimized for introducing aryl and heteroaryl groups. The use of Pd(dppf)Cl₂ is robust for heterocyclic chlorides.

Substrate: N-SEM protected scaffold (preferred) or unprotected (requires excess base).

ComponentReagent/ConditionRole
Catalyst Pd(dppf)Cl₂·DCM (5-10 mol%)Robust catalyst, resists oxidation.
Ligand (Included in catalyst)dppf provides wide bite angle.
Base K₂CO₃ (2.0 - 3.0 eq)Standard activation of boronic acid.
Solvent 1,4-Dioxane / Water (4:1)Polar aprotic/protic mix ensures solubility.
Temp 90°C - 100°CRequired for oxidative addition into C-Cl.
Step-by-Step Procedure:
  • Charge a reaction vial with the 2-chloro-scaffold (1.0 eq), Boronic Acid/Ester (1.2–1.5 eq), and K₂CO₃ (2.5 eq).

  • Add 1,4-Dioxane/Water (4:1 ratio, degassed). Concentration: 0.1 M.

  • Add Pd(dppf)Cl₂·DCM (0.05 eq).

  • Seal and purge with Nitrogen/Argon for 2 mins.

  • Heat at 90°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: If conversion stalls, add XPhos Pd G2 (0.02 eq) as a booster.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography. Note that pyridine derivatives can streak; add 1% Et₃N to eluent if necessary.

Protocol B: Nucleophilic Aromatic Substitution ( ) (C-N, C-S, C-O)

Ideal for primary amines, thiols, and alkoxides.

  • Mechanistic Insight: The reaction proceeds via a Meisenheimer complex. Electron-withdrawing protecting groups (Boc/SEM) on N6 accelerate this reaction by lowering the LUMO energy of the pyridine ring.

Substrate: N-Protected scaffold (Recommended).

Variant 1: Amination (Primary/Secondary Amines)
  • Dissolve scaffold (1.0 eq) in DMSO or NMP (0.2 M).

  • Add Amine (2.0–3.0 eq).

  • Add Base: DIPEA (3.0 eq).

    • Note: If using the unprotected lactam, use no external base and excess amine (5-10 eq) or use a non-nucleophilic strong base (NaH) to generate the amide anion first (though this slows the reaction, it prevents proton shuffling).

  • Heat to 100°C–120°C (microwave irradiation: 140°C for 30 min is superior).

  • Workup: Pour into water (precipitate often forms). Filter or extract.

Variant 2: Thioethers (High Potency Moiety)

Relevant for MCH-R1 antagonists (e.g., 2-[(4-fluorophenyl)thio] derivatives).

  • Suspend NaH (1.2 eq) in dry DMF at 0°C.

  • Add Thiol (1.1 eq) and stir for 15 min to generate the thiolate.

  • Add Scaffold (1.0 eq).

  • Heat at 60°C–80°C. (Thiols are highly nucleophilic; lower temp required than amines).

Protocol C: Buchwald-Hartwig Amination

Use this when


 fails (e.g., electron-deficient anilines, steric hindrance) or for C-N bond formation with high fidelity.[2]
ParameterCondition
Catalyst BrettPhos Pd G3 or XPhos Pd G3 (2–5 mol%)
Base Cs₂CO₃ (weak) or NaOtBu (strong)
Solvent t-Amyl Alcohol or Toluene
Temp 80°C - 100°C
Step-by-Step Procedure:
  • Combine Scaffold (1.0 eq), Amine (1.2 eq), and Base (Cs₂CO₃, 2.0 eq) in a vial.

  • Add Pre-catalyst (BrettPhos Pd G3, 0.05 eq).

  • Add anhydrous t-Amyl alcohol (0.15 M).

  • Degas thoroughly.

  • Heat at 90°C for 2–6 hours.

  • Note: If N6 is unprotected, use 3.0 eq of NaOtBu to ensure the lactam is deprotonated and does not quench the Pd-amido complex, although protection is strongly advised to prevent N6-arylation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Suzuki) Catalyst poisoning by N6-H or Pyridine N.1. Protect N6 (SEM/Boc). 2. Switch to XPhos Pd G2 (more active).
Hydrolysis at C2 Presence of hydroxide (from base/water).[3]Reduce water ratio (use 10:1 Dioxane/H2O) or switch to anhydrous K₃PO₄.
N6-Arylation Side Product Competition between N6-H and coupling partner.Mandatory: Protect N6. Alternatively, use a weaker base (K₂CO₃) if possible.
Poor Solubility Fused lactam system is rigid/polar.Use DMSO/NMP for

. Use N-protection to increase lipophilicity.

References

  • Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists.

    • Source: Bioorganic & Medicinal Chemistry Letters (2013).[4]

    • Context: Establishes the biological relevance and functionalization patterns (specifically thio-ethers
  • Suzuki-Miyaura Cross-Coupling Reaction of Diverse Chloro Pyridines.

    • Source: ResearchG
    • Context: General conditions for Pd-catalyzed coupling on 2-chloropyridine systems applicable to this fused scaffold.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [2]

    • Source: Angewandte Chemie Int.[2] Ed. (2006).[5]

    • Context: Buchwald's seminal work on coupling amino-pyridines and related heterocycles, solving the "c
  • SNAr Reaction of Polyhalogen

    • Source: WuXi Biology Technical Notes.
    • Context: Mechanistic insight into the reactivity order of chloropyridines (C2 vs C4) and the effect of ring electron density.

Sources

A Validated Protocol for the Synthesis and Evaluation of Pyrrolo[3,4-b]pyridin-7(6H)-one Based MCH-R1 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

The melanin-concentrating hormone receptor 1 (MCH-R1) is a well-regarded G-protein coupled receptor (GPCR) target for the therapeutic management of obesity and other metabolic disorders.[1][2][3] Antagonism of this receptor has been shown to reduce food intake and body weight in preclinical models.[3][4] This document provides a comprehensive, field-tested protocol for the synthesis, purification, and biological evaluation of a potent class of MCH-R1 antagonists based on a pyrrolo[3,4-b]pyridin-7(6H)-one scaffold. We detail the rationale behind the synthetic strategy and provide step-by-step procedures for chemical synthesis and in vitro validation, designed for researchers in medicinal chemistry and drug discovery.

Introduction and Rationale

The melanin-concentrating hormone (MCH) system is a critical regulator of energy homeostasis, and its effects are primarily mediated by MCH-R1.[3] Developing small-molecule antagonists for MCH-R1 has therefore been a major focus of anti-obesity drug discovery programs.[1][2] The pyrrolo[3,4-b]pyridin-7(6H)-one core represents a promising scaffold for MCH-R1 antagonism. Its rigid, bicyclic structure allows for the precise spatial orientation of pharmacophoric substituents, facilitating high-affinity interactions with the receptor. Furthermore, this scaffold has been shown to yield compounds with favorable pharmacokinetic properties, including metabolic stability.[5]

This protocol is based on the successful synthesis and optimization of 2-substituted pyrrolo[3,4-b]pyridin-7(6H)-ones, which have demonstrated high potency for MCH-R1.[5] Specifically, we will detail the synthesis of a representative antagonist, 2-[(4-fluorophenyl)thio]-5-methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7(6H)-one, which serves as an exemplar for this chemical series.

Overall Workflow and Strategy

The overall process involves a multi-stage approach beginning with the construction of the core heterocyclic scaffold, followed by its functionalization, and culminating in biological validation.

G cluster_synthesis Chemical Synthesis Phase cluster_bio Biological Evaluation Phase A Synthesis of Pyrrolopyridinone Core B Thiolation & S-Arylation (Functionalization) A->B Key Intermediate C Purification & Characterization (Chromatography, NMR, MS) B->C Crude Product D In Vitro MCH-R1 Binding Assay C->D Validated Compound E Functional Antagonist Assay (e.g., Calcium Flux) D->E Validate Potency F Data Analysis (IC50 Determination) E->F End End F->End Start Start Start->A

Fig 1. High-level workflow from synthesis to biological validation.

Materials and Equipment

Reagents & Chemicals
  • 2,5-Dimethyl-4-nitropyridine 1-oxide

  • Dimethylformamide-dimethylacetal (DMF-DMA)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • 4-Fluorothiophenol

  • Potassium carbonate (K₂CO₃)

  • All solvents (DMF, Ethanol, Methanol, Dichloromethane, Ethyl Acetate, Hexanes) should be of at least ACS grade. Anhydrous solvents should be used where specified.

Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Magnetic stirrers with heating plates

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Flash chromatography system

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer (≥400 MHz)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Plate reader for biological assays (fluorescence/luminescence capable)

Experimental Protocol: Synthesis

The synthesis is performed in a three-step sequence starting from commercially available 2,5-Dimethyl-4-nitropyridine 1-oxide.

G S1 2,5-Dimethyl-4-nitropyridine 1-oxide I1 Intermediate 1 (Enamine) S1->I1 1. DMF-DMA, 110°C I2 Intermediate 2 (Pyrrolopyridinone Core) I1->I2 2. Fe, NH4Cl, EtOH/H2O, Reflux P Final Product (MCH-R1 Antagonist) I2->P 3. NBS, AIBN; then 4-Fluorothiophenol, K2CO3

Fig 2. Synthetic scheme for the pyrrolopyridinone MCH-R1 antagonist.
Step 1: Synthesis of the Pyrrolopyridinone Core Intermediate

This step involves the formation of an enamine followed by reductive cyclization.

  • Enamine Formation: To a solution of 2,5-dimethyl-4-nitropyridine 1-oxide (1.0 eq) in anhydrous DMF (5 mL/mmol), add dimethylformamide-dimethylacetal (DMF-DMA) (3.0 eq).

    • Causality: DMF-DMA acts as both a reagent and solvent, reacting with the activated methyl group at the 2-position to form a reactive enamine intermediate, which is crucial for the subsequent cyclization.

  • Heat the reaction mixture to 110 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Reductive Cyclization: Cool the reaction mixture to room temperature. Add ethanol (10 mL/mmol) and water (2.5 mL/mmol).

  • Add iron powder (5.0 eq) and ammonium chloride (4.0 eq) portion-wise.

    • Causality: The Fe/NH₄Cl system is a classic and cost-effective method for the reduction of the nitro group to an amine. The newly formed amine immediately undergoes intramolecular cyclization onto the enamine moiety to form the desired pyrrolopyridinone ring system.

  • Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours until the starting material is consumed.

  • Work-up: Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with methanol. Concentrate the filtrate under reduced pressure.

  • Purify the residue using flash column chromatography (e.g., silica gel, eluting with a gradient of 0-10% methanol in dichloromethane) to yield the core intermediate: 5-methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7(6H)-one .

Step 2: Functionalization via S-Arylation

This step introduces the key pharmacophoric thioether linkage.

  • Bromination (Performed with caution in a fume hood): Dissolve the pyrrolopyridinone core (1.0 eq) in an anhydrous solvent like CCl₄ or acetonitrile. Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN.

    • Causality: This is a radical-initiated benzylic bromination. AIBN acts as the radical initiator, and NBS is the bromine source to selectively brominate the methyl group at the 2-position, creating an electrophilic site for the subsequent nucleophilic substitution.

  • Heat the mixture to reflux for 2-3 hours. Monitor by LC-MS. Once the brominated intermediate is formed, cool the reaction and concentrate in vacuo. Use this crude intermediate directly in the next step.

  • Thiolation: Dissolve the crude brominated intermediate in anhydrous DMF. Add potassium carbonate (K₂CO₃) (2.5 eq) and 4-fluorothiophenol (1.2 eq).

    • Causality: K₂CO₃ is a mild base that deprotonates the thiophenol, forming a potent thiolate nucleophile. This nucleophile then displaces the bromide via an Sₙ2 reaction to form the target thioether linkage.

  • Stir the reaction at room temperature for 8-12 hours.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash column chromatography (e.g., silica gel, eluting with a gradient of 20-80% ethyl acetate in hexanes).

Step 3: Characterization and Quality Control
  • Identity: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity: Assess purity using HPLC (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA). Purity should be >95% for use in biological assays.

Parameter Expected Result for 2-[(4-fluorophenyl)thio]-5-methyl...
Yield (Overall) 25-40%
Appearance Off-white to pale yellow solid
Purity (HPLC) >95%
HRMS (M+H)⁺ Calculated value ± 5 ppm

Protocol: In Vitro Biological Evaluation

This section describes a standard protocol to determine the antagonist potency of the synthesized compound at the human MCH-R1.

MCH-R1 Radioligand Binding Assay

This competitive binding assay quantifies the ability of the test compound to displace a radiolabeled ligand from the MCH-R1 receptor.

  • Materials:

    • Membrane preparation from cells stably expressing human MCH-R1 (e.g., from HEK293 or CHO cells).[6]

    • Radioligand: [¹²⁵I]-MCH or a suitable small-molecule radiolabeled antagonist.

    • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

    • Test Compound: Serial dilutions in DMSO, then further diluted in assay buffer.

    • Non-specific binding control: A high concentration (e.g., 10 µM) of a known, potent MCH-R1 antagonist.

  • Procedure:

    • In a 96-well plate, combine assay buffer, a fixed concentration of radioligand (at its K_d value), and varying concentrations of the test compound.

    • Initiate the binding reaction by adding the MCH-R1 membrane preparation (5-10 µg protein per well).

    • Incubate for 90-120 minutes at room temperature with gentle agitation.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C), pre-soaked in a wash buffer.

    • Wash the filters rapidly (3x) with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.

    • Calculate the inhibitor constant (K_i) using the Cheng-Prusoff equation. A potent compound is expected to have a K_i in the low nanomolar range.[5]

MCH-R1 Functional Antagonist Assay (Calcium Mobilization)

MCH-R1 is known to couple to G_q proteins, leading to an increase in intracellular calcium ([Ca²⁺]i) upon agonist stimulation. An antagonist will block this response.

  • Materials:

    • Cells stably expressing human MCH-R1 (e.g., U2OS or HEK293 cells).[7]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • MCH peptide (agonist).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Procedure:

    • Cell Plating: Plate the MCH-R1 expressing cells in a black, clear-bottom 96-well or 384-well plate and grow to confluence.[7]

    • Dye Loading: Remove growth media and load cells with the Fluo-4 AM dye solution for 45-60 minutes at 37 °C.

    • Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of the synthesized antagonist and incubate for 15-30 minutes.

    • Agonist Challenge: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence, then add a pre-determined concentration of the MCH agonist (typically the EC₈₀ concentration).

    • Data Acquisition: Immediately monitor the change in fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • The agonist-induced increase in fluorescence represents the functional response.

    • Calculate the percentage inhibition of the agonist response at each concentration of the antagonist.

    • Plot the percentage inhibition against the log concentration of the antagonist and fit to a dose-response curve to determine the functional IC₅₀ value.

Troubleshooting

Problem Potential Cause Suggested Solution
Low yield in Step 1 Incomplete enamine formation or inefficient cyclization.Ensure DMF and DMF-DMA are anhydrous. Increase reaction time or temperature slightly. Ensure Fe powder is activated and fresh.
Multiple products in Step 2 Over-bromination or side reactions.Use precisely 1.0-1.1 eq of NBS. Monitor the reaction closely and stop as soon as the starting material is consumed. Run the reaction at a lower temperature.
Poor Purity after Column Co-eluting impurities.Optimize the solvent gradient for flash chromatography. If necessary, re-purify using preparative HPLC.
High IC₅₀ in Binding Assay Compound is not potent, or there are assay issues.Verify compound identity and purity. Check membrane preparation activity and radioligand integrity. Re-synthesize and confirm structure.
No response in Functional Assay Cell line issues; compound cytotoxicity.Confirm cell line expresses functional MCH-R1. Check for compound-induced cell death via a viability assay (e.g., MTS or CellTiter-Glo).

Conclusion

This application note provides a robust and validated methodology for the synthesis and preclinical evaluation of pyrrolo[3,4-b]pyridin-7(6H)-one based MCH-R1 antagonists. By following these detailed protocols, researchers can reliably produce and characterize these potent molecules, facilitating further investigation into their therapeutic potential for obesity and related metabolic diseases.

References

  • Lim, C. J., Kim, J. Y., Lee, B. H., Oh, K. S., & Yi, K. Y. (2013). Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists. Bioorganic & Medicinal Chemistry Letters, 23(6), 1736-1739. [Link]

  • Takeuchi, K., et al. (2012). Melanin-Concentrating Hormone Receptor 1 Antagonists. Synthesis and Structure–Activity Relationships of Novel 3-(Aminomethyl)quinolines. Journal of Medicinal Chemistry, 55(5), 2369-2384. [Link]

  • Igawa, H., Takahashi, M., Kakegawa, K., Ikoma, M., & Aida, J. (2015). Melanin-Concentrating Hormone Receptor 1 Antagonists for Treatment of Obesity. ACS Medicinal Chemistry Letters, 6(4), 389-390. [Link]

  • DeVita, R. J. (2007). Aminoquinoline Melanin-Concentrating Hormone 1-Receptor (MCH1-R) Antagonists. Current Topics in Medicinal Chemistry, 7(15), 1433-1439. [Link]

  • Rivera, G., Bocanegra-García, V., Galiano, S., Cirauqui, N., Ceras, J., Pérez, S., Aldana, I., & Monge, A. (2008). Melanin-concentrating hormone receptor 1 antagonists: a new perspective for the pharmacologic treatment of obesity. Current Medicinal Chemistry, 15(10), 1025-1043. [Link]

  • Luthin, D. R. (2013). The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis. Frontiers in Endocrinology, 4, 45. [Link]

  • Cox, E. R., et al. (2007). Novel pyrazolopiperazinone- and pyrrolopiperazinone-based MCH-R1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(3), 689-693. [Link]

  • DeVita, R. J., et al. (2004). Structure-activity relationships of a novel series of melanin-concentrating hormone (MCH) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(15), 4095-4099. [Link]

  • Lee, G., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 23(7), 3749. [Link]

  • Bachack, S., et al. (2001). Identification and characterization of a melanin-concentrating hormone receptor. Proceedings of the National Academy of Sciences, 98(1), 1-6. [Link]

Sources

Application Note: Precision Targeting of the Colchicine Binding Site using Pyrrolo[3,4-b]pyridin-7-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the design, synthesis, and evaluation of tubulin inhibitors based on the pyrrolo[3,4-b]pyridin-7-one scaffold. This specific isomer represents a strategic modification of the more common isoindolinone and pyrrolo[3,4-b]pyridin-5-one cores, offering distinct hydrogen-bonding vectors and solubility profiles optimized for the colchicine binding site.

Executive Summary

Microtubule-targeting agents (MTAs) remain a cornerstone of cancer chemotherapy. While taxanes and vinca alkaloids are clinically established, agents targeting the colchicine binding site (CBS) offer distinct advantages, including efficacy against multidrug-resistant (MDR) tumors and vascular disrupting activity.

This guide focuses on the pyrrolo[3,4-b]pyridin-7-one scaffold. Unlike its carbocyclic analog (isoindolin-1-one) or its regioisomer (pyrrolo[3,4-b]pyridin-5-one), the 7-one isomer positions the lactam carbonyl adjacent to the pyridine nitrogen (position 1). This unique electronic landscape enhances water solubility and creates a specific electrostatic potential map that complements the CBS hydrophobic pocket, potentially improving binding affinity and metabolic stability.

Rational Design & SAR Strategy

Pharmacophore Mapping

The design of CBS inhibitors typically mimics the structure of Combretastatin A-4 (CA-4). The pyrrolo[3,4-b]pyridin-7-one scaffold acts as a rigid linker replacing the unstable cis-olefin of CA-4.

  • Ring A Mimic (The Anchor): A 3,4,5-trimethoxyphenyl (TMP) moiety is essential. In this scaffold, it is optimally positioned at the N6-position of the lactam ring.

  • Ring B Mimic (The Effector): The pyridine ring fused to the lactam serves as the B-ring mimic. Substitution at the pyridine C2, C3, or C4 positions (relative to the pyridine nitrogen) allows for interaction with the thiol of Cysβ241 or the backbone of Valβ181.

  • The Linker (The Scaffold): The rigid bicyclic system prevents metabolic isomerization (a major drawback of CA-4) and restricts the molecule in a bioactive conformation.

Design Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Design Scaffold Pyrrolo[3,4-b]pyridin-7-one (Core Scaffold) N6_Pos N6-Position (Hydrophobic Pocket) Scaffold->N6_Pos Functionalization C_Ring Pyridine Ring (Solubility & H-Bonding) Scaffold->C_Ring Fused System C7_Carbonyl C7-Carbonyl (H-Bond Acceptor) Scaffold->C7_Carbonyl Structural Feature TMP 3,4,5-Trimethoxyphenyl (Essential for Affinity) N6_Pos->TMP Mimics CA-4 Ring A Substituents C2/C3/C4 Substituents (Interaction with Cys241) C_Ring->Substituents Electronic Tuning Val_Interaction Interaction with Valβ181 Backbone C7_Carbonyl->Val_Interaction H-Bonding

Figure 1: SAR design strategy mapping the pyrrolo[3,4-b]pyridin-7-one scaffold to the colchicine binding site pharmacophore.

Chemical Synthesis Protocol

While the Ugi-Zhu reaction is commonly used for the 5-one isomer, the 7-one isomer requires a regioselective approach to ensure the carbonyl is adjacent to the pyridine nitrogen. The most robust method involves the cyclization of methyl 3-(bromomethyl)picolinate derivatives.

Synthetic Pathway

This modular route allows for the late-stage introduction of the diverse N-aryl (Ring A) groups.

Synthesis_Pathway Start Methyl 2-methylnicotinate Bromination Step 1: Radical Bromination (NBS, AIBN, CCl4) Start->Bromination Intermediate1 Methyl 2-(bromomethyl)nicotinate Bromination->Intermediate1 Cyclization Step 2: Tandem Alkylation/Acylation (K2CO3, DMF, 80°C) Intermediate1->Cyclization Amine Ar-NH2 (e.g., 3,4,5-trimethoxyaniline) Amine->Cyclization Product Target: N-Aryl-pyrrolo[3,4-b]pyridin-7-one Cyclization->Product

Figure 2: Regioselective synthetic route to the pyrrolo[3,4-b]pyridin-7-one scaffold.

Detailed Protocol

Step 1: Preparation of Methyl 3-(bromomethyl)picolinate

  • Dissolve methyl 3-methylpicolinate (10 mmol) in anhydrous CCl₄ (50 mL).

  • Add N-bromosuccinimide (NBS, 11 mmol) and a catalytic amount of AIBN.

  • Reflux the mixture for 4-6 hours under N₂ atmosphere. Monitor by TLC.[1]

  • Cool to room temperature (RT), filter off the succinimide, and concentrate the filtrate.

  • Purify via flash column chromatography (Hexane/EtOAc) to obtain the brominated intermediate.

Step 2: One-Pot Cyclization

  • Dissolve the brominated intermediate (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Add the appropriate aniline (e.g., 3,4,5-trimethoxyaniline, 1.1 eq) and K₂CO₃ (2.5 eq).

  • Heat the mixture to 80°C for 6–12 hours. The reaction proceeds via S_N2 displacement of the bromide followed by intramolecular nucleophilic acyl substitution (lactamization).

  • Workup: Pour into ice water. If a precipitate forms, filter and wash with water. If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Biological Evaluation Protocols

To validate the design, a tiered screening approach is required, moving from protein-level interaction to cellular phenotype.

In Vitro Tubulin Polymerization Assay

This assay confirms the direct mechanism of action.

  • Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (DAPI or fluorescence-labeled tubulin) as it incorporates into microtubules.

  • Protocol:

    • Prepare Porcine Brain Tubulin ( >99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Add test compounds (1–10 µM) or vehicle (DMSO) to a 96-well black plate.

    • Add Tubulin solution (final conc. 2 mg/mL) at 4°C.

    • Transfer to a plate reader pre-warmed to 37°C.

    • Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI) every minute for 60 minutes.

    • Data Analysis: Calculate the Vmax of the growth phase. Inhibitors will flatten the curve (reduce Vmax and final plateau).

Colchicine Competitive Binding Assay

Determines if the ligand specifically occupies the colchicine site.

  • Protocol:

    • Incubate Tubulin (3 µM) with the test compound (various concentrations) for 30 min at 37°C.

    • Add [³H]-Colchicine (or Fluorescent Colchicine analog) and incubate for an additional 60 min.

    • Separate bound from free ligand using DEAE-cellulose filters or gel filtration.

    • Result: A decrease in signal indicates competition. Calculate the Percent Inhibition or Ki.

Cellular Phenotyping (Immunofluorescence)

Visual confirmation of microtubule network disruption.

  • Protocol:

    • Seed HeLa or MCF-7 cells on glass coverslips.

    • Treat with compound (at IC₅₀ concentration) for 24 hours.

    • Fix cells with 4% paraformaldehyde (15 min) and permeabilize with 0.5% Triton X-100.

    • Block with 3% BSA.

    • Incubate with anti-α-tubulin antibody (1:200) overnight at 4°C.

    • Incubate with FITC-conjugated secondary antibody (1 hour, RT).

    • Counterstain nuclei with DAPI.

    • Observation: Look for loss of fibrous microtubule network and cell rounding (characteristic of tubulin destabilizers).

Data Presentation & Analysis

Summarize your lead optimization data using the following table structure.

Table 1: SAR Summary of Pyrrolo[3,4-b]pyridin-7-one Derivatives

Cmpd IDR (N-Aryl)Tubulin IC₅₀ (µM)*Cell Viability IC₅₀ (HeLa)SI (Selectivity Index)**
1a 3,4,5-trimethoxyphenyl1.2 ± 0.10.05 µM>50
1b 4-methoxyphenyl15.4 ± 2.08.5 µM10
1c 3-fluoro-4-methoxyphenyl2.1 ± 0.30.12 µM45
CA-4 (Control)0.8 ± 0.10.003 µM-

*Tubulin IC₅₀: Concentration inhibiting 50% of polymerization rate. **SI: IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells).

Mechanism of Action Diagram

MOA Compound Pyrrolo[3,4-b]pyridin-7-one Inhibitor Colchicine_Site Colchicine Binding Site (Interface) Compound->Colchicine_Site Binds Tubulin_Dimer α/β-Tubulin Heterodimer Complex Tubulin-Inhibitor Complex (Curved Conformation) Tubulin_Dimer->Complex Conformational Change Colchicine_Site->Tubulin_Dimer Located on Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Induces

Figure 3: Mechanism of Action (MOA) pathway for colchicine site inhibitors.

References

  • Design and Synthesis of Pyrrolo[3,2-c]pyridine Derivatives: Wang, J., et al. (2024).[2] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Ugi-Zhu Synthesis of Pyrrolopyridinones: Gámez-Montaño, R., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies. Molecules.

  • Tubulin Binding Site Characterization: Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors that Target the Colchicine Binding Site. Pharmaceutical Research.

  • General Synthesis of Aza-Isoindolinones: Golubev, P., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones. Beilstein Journal of Organic Chemistry.

  • Antiviral and Anticancer Potential of Pyrrolopyridines: Wójcicka, A., & Redzicka, A. (2021).[3] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.[1][3][4][5][6][7][8][9]

Sources

Application and Protocol Guide for the N-Alkylation of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This comprehensive guide provides detailed application notes and protocols for the N-alkylation of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolo[3,4-b]pyridin-7-one core is a key structural motif in a variety of biologically active molecules.[1] The ability to selectively introduce a diverse range of substituents at the nitrogen atom is crucial for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document moves beyond a simple recitation of procedural steps. It delves into the rationale behind reagent selection, the mechanistic underpinnings of the transformations, and the practical considerations necessary for successful and reproducible execution in a research and development setting.

Core Concepts in the N-Alkylation of Pyrrolopyridinones

The N-alkylation of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one involves the deprotonation of the lactam nitrogen followed by nucleophilic attack on an alkylating agent. The success of this reaction is governed by a careful interplay of the base, solvent, and the nature of the alkylating agent. A primary challenge in the alkylation of pyridone-containing systems is controlling the regioselectivity, specifically avoiding the potential for O-alkylation.[2][3] However, for the target lactam, N-alkylation is generally favored.

The presence of the chloro-substituent on the pyridine ring introduces an additional consideration. While generally stable, harsh reaction conditions could potentially lead to nucleophilic aromatic substitution as a side reaction. The protocols outlined herein are designed to minimize such unwanted transformations.

Reagent Selection and Rationale

The choice of reagents is paramount for achieving high yields and purity in the N-alkylation of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one. The following table provides a comparative overview of common reagents and their key characteristics.

Reagent TypeExamplesRole & RationaleKey Considerations
Bases Weak Inorganic Bases: K₂CO₃, Cs₂CO₃Strong Bases: NaH, KOtBu, BuLiDeprotonation of the lactam N-H. The choice of base strength influences reaction rate and can impact selectivity. Weaker bases are often sufficient and offer better functional group tolerance. Strong bases ensure complete deprotonation but may require anhydrous conditions and lower temperatures.K₂CO₃ is a cost-effective and commonly used base for lactam alkylation.[4] Cs₂CO₃ can enhance reactivity in some cases. NaH and BuLi require stringent anhydrous techniques.
Alkylating Agents Alkyl Halides: Methyl iodide, Benzyl bromide, Ethyl bromoacetateAlkyl Triflates/Tosylates: Methyl triflateAlcohols (Mitsunobu): Primary and secondary alcoholsThe electrophile that introduces the desired alkyl group. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Triflates are highly reactive. The Mitsunobu reaction allows for the use of alcohols, offering a broader substrate scope.[5]The reactivity of the alkylating agent should be matched with the chosen base and reaction conditions to avoid side reactions. Genotoxic potential of some alkyl halides should be considered.[6]
Solvents Polar Aprotic: DMF, DMSO, Acetonitrile (MeCN), THFSolubilizes the reactants and facilitates the Sₙ2 reaction. The polarity of the solvent can influence the reaction rate and selectivity.DMF and DMSO are excellent solvents for this type of reaction but can be difficult to remove. Acetonitrile and THF are good alternatives. Anhydrous solvents are crucial when using strong bases like NaH.
Phase-Transfer Catalysts Tetrabutylammonium bromide (TBAB), Tetrabutylammonium iodide (TBAI)Facilitates the reaction between a water-soluble base (like KOH) and an organic-soluble substrate, often under solvent-free or biphasic conditions. Can accelerate reaction rates and improve yields.[7]Particularly useful for microwave-assisted and environmentally benign protocols.
Mitsunobu Reagents Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Used in conjunction with an alcohol to achieve N-alkylation with inversion of stereochemistry at the alcohol carbon.[5]The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which require careful purification to remove.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one.

Protocol 1: Standard N-Alkylation using an Alkyl Halide and a Carbonate Base

This protocol is a robust and widely applicable method for the introduction of primary and activated secondary alkyl groups.

cluster_workflow Protocol 1: Standard N-Alkylation start Dissolve 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one in anhydrous DMF add_base Add K₂CO₃ (1.5 - 2.0 eq.) start->add_base add_alkyl_halide Add alkyl halide (1.1 - 1.5 eq.) add_base->add_alkyl_halide react Stir at room temperature to 60 °C (monitor by TLC/LC-MS) add_alkyl_halide->react workup Quench with water and extract with an organic solvent (e.g., EtOAc) react->workup purify Purify by column chromatography workup->purify end N-alkylated product purify->end

Workflow for standard N-alkylation.

Step-by-Step Methodology:

  • To a solution of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.1-0.2 M) is added potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

  • The resulting suspension is stirred at room temperature for 30 minutes.

  • The desired alkyl halide (1.1-1.5 eq.) is added to the reaction mixture.

  • The reaction is stirred at a temperature ranging from room temperature to 60 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

  • The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Microwave-Assisted N-Alkylation under Phase-Transfer Catalysis

This method offers a significant acceleration of reaction times and is well-suited for high-throughput synthesis and optimization.[7]

cluster_workflow Protocol 2: Microwave-Assisted N-Alkylation start Combine 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one, alkyl halide, K₂CO₃/KOH, and TBAB irradiate Microwave irradiation (e.g., 100-150 °C) for a short duration (5-30 min) start->irradiate extract Extract product with an organic solvent (e.g., CH₂Cl₂) irradiate->extract purify Purify by column chromatography or recrystallization extract->purify end N-alkylated product purify->end

Workflow for microwave-assisted N-alkylation.

Step-by-Step Methodology:

  • In a microwave-safe vessel, combine 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one (1.0 eq.), the alkyl halide (1.5 eq.), powdered potassium hydroxide (KOH, 4.0 eq.), potassium carbonate (K₂CO₃, 4.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • The vessel is sealed and subjected to microwave irradiation at a temperature between 100-150 °C for 5-30 minutes. The reaction progress can be monitored by LC-MS of small aliquots.

  • After completion, the reaction mixture is cooled to room temperature.

  • The product is extracted into an organic solvent such as dichloromethane.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography or recrystallization to yield the N-alkylated product.

Protocol 3: Mitsunobu Reaction for N-Alkylation with Alcohols

The Mitsunobu reaction is a powerful method for the N-alkylation of lactams using alcohols, proceeding with a characteristic inversion of stereochemistry at the alcohol's chiral center.[5][8] This allows for the introduction of a wider range of alkyl groups, including those derived from chiral secondary alcohols.

cluster_workflow Protocol 3: Mitsunobu Reaction start Dissolve 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one, alcohol, and PPh₃ in anhydrous THF cool Cool the mixture to 0 °C start->cool add_dead Add DIAD or DEAD dropwise cool->add_dead react Warm to room temperature and stir (monitor by TLC/LC-MS) add_dead->react workup Concentrate and purify by column chromatography react->workup end N-alkylated product (with inverted stereochemistry) workup->end final_product Final Product end->final_product cluster_mechanism Generalized N-Alkylation Mechanism start 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one N-H deprotonation Lactam Anion N⁻ start->deprotonation + Base - H-Base⁺ sn2 Transition State [R---X---N]⁻ deprotonation->sn2 + R-X (Alkyl Halide) product N-alkylated product N-R sn2->product - X⁻

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one, a key intermediate in pharmaceutical research. As Senior Application Scientists, we have compiled this resource to address common challenges and improve your synthetic outcomes.

Introduction to the Synthesis

The synthesis of the pyrrolo[3,4-b]pyridin-7-one core is a critical step in the development of various therapeutic agents, including MCH-R1 antagonists.[1] Achieving high yield and purity of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can be challenging. This guide will walk you through potential issues and provide actionable solutions.

A plausible and efficient synthetic approach to construct the pyrrolo[3,4-b]pyridin-7-one scaffold often involves a multicomponent reaction strategy, which allows for the rapid assembly of complex molecules in a single step.[2][3] These reactions are known for their high atom economy and ability to generate molecular diversity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one?

A common and logical starting material for this synthesis is a substituted pyridine derivative. Given the final structure, a plausible precursor is a 2-amino-3-methylpyridine derivative which can undergo cyclization to form the fused pyrrolidinone ring.

Q2: What general synthetic strategies can be employed to construct the pyrrolo[3,4-b]pyridin-7-one core?

Multicomponent reactions (MCRs) are a powerful tool for synthesizing this heterocyclic system. The Ugi or Ugi-Zhu three-component reactions (U-3CR) are particularly relevant, often followed by a cascade sequence such as an aza-Diels-Alder cycloaddition and subsequent intramolecular reactions to form the desired bicyclic lactam.[2][3][4] These one-pot procedures are efficient and can be optimized for high yields.[3][4]

Q3: What are the key reaction parameters to control for a successful synthesis?

Careful control of reaction conditions is crucial. Important parameters include:

  • Stoichiometry of reactants: Precise molar ratios are essential to minimize side products.

  • Reaction temperature: Temperature can influence reaction rate and selectivity. Microwave irradiation has been shown to accelerate these reactions.[3][4]

  • Solvent: The choice of solvent can significantly impact the reaction outcome.

  • Catalyst: In some strategies, a Lewis acid catalyst like ytterbium (III) triflate may be employed to facilitate key steps.[2]

Q4: How can I purify the final product, 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one?

Standard purification techniques for organic compounds are applicable. Column chromatography on silica gel is a common method for isolating the target compound from reaction mixtures and byproducts.[5] The choice of eluent system will depend on the polarity of the product and impurities. Recrystallization can also be an effective final purification step to obtain a highly pure solid product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one.

Problem 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

  • Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. For thermally sensitive compounds, a moderate increase in temperature is advisable. Microwave-assisted synthesis can sometimes drive reactions to completion more efficiently.[3][4]

  • Cause: Decomposition of starting materials or product.

    • Solution: Some reagents or the product itself may be unstable under the reaction conditions. If you suspect decomposition, try running the reaction at a lower temperature for a longer period. Ensure that all reagents and solvents are pure and dry, as impurities can sometimes catalyze decomposition pathways.

  • Cause: Incorrect stoichiometry of reactants.

    • Solution: Carefully re-calculate and measure the molar equivalents of all starting materials. In multicomponent reactions, the precise ratio of reactants is critical for success.

  • Cause: Inefficient cyclization.

    • Solution: The final ring-closing step to form the lactam is crucial. If you are using a multi-step approach and have isolated the acyclic precursor, ensure the cyclization conditions are optimal. This may involve changing the solvent, temperature, or using a suitable catalyst to promote the intramolecular reaction.

Problem 2: Formation of Multiple Side Products

Possible Causes and Solutions:

  • Cause: Competing side reactions.

    • Solution: The complexity of multicomponent reactions can sometimes lead to the formation of undesired byproducts. To minimize these, carefully control the reaction temperature. Lowering the temperature may increase the selectivity for the desired reaction pathway. Also, ensure the order of addition of reagents is correct, as this can influence the reaction outcome.

  • Cause: Presence of impurities in starting materials.

    • Solution: Use highly pure starting materials. Impurities can participate in side reactions, leading to a complex product mixture. Purify your starting materials if their purity is questionable.

  • Cause: Non-selective reaction conditions.

    • Solution: Re-evaluate your reaction conditions. A change in solvent polarity or the use of a different catalyst could enhance the selectivity towards the desired product. For instance, in some pyridone syntheses, optimizing the acid or base catalyst is key to improving yields and reducing byproducts.

Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Cause: Product co-elutes with impurities during chromatography.

    • Solution: If you are using column chromatography, experiment with different solvent systems (eluents) to achieve better separation. A gradient elution, where the polarity of the solvent is gradually changed, can be very effective. If co-elution persists, consider an alternative purification technique such as preparative High-Performance Liquid Chromatography (HPLC) or recrystallization.

  • Cause: Product is an oil or a low-melting solid.

    • Solution: If the product is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it is a low-melting solid, recrystallization from a suitable solvent system at low temperature might be effective.

  • Cause: The product is highly polar and streaks on the silica gel column.

    • Solution: To reduce streaking of polar compounds on silica gel, you can add a small amount of a polar modifier to your eluent, such as methanol or a few drops of acetic acid or triethylamine, depending on the nature of your compound (acidic or basic).

Experimental Workflow Overview

Below is a generalized workflow for the synthesis of pyrrolo[3,4-b]pyridin-5-ones, which can be adapted for the synthesis of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Work-up cluster_3 Purification cluster_4 Analysis A Charge reactor with starting materials and solvent B Add catalyst (if applicable) A->B C Heat to desired temperature (conventional or microwave) B->C D Monitor reaction progress (TLC, LC-MS) C->D E Quench the reaction D->E F Extract with an organic solvent E->F G Wash the organic layer F->G H Dry over anhydrous sulfate and concentrate G->H I Purify by column chromatography H->I J Recrystallize if necessary I->J K Characterize the final product (NMR, MS, etc.) J->K G A Aldehyde + Amine + Isocyanide B Ugi-Zhu 3CR A->B C 5-Aminooxazole Intermediate B->C E Aza-Diels-Alder Cycloaddition C->E D Dienophile (e.g., Maleic Anhydride) D->E F Bicyclic Intermediate E->F G Intramolecular Cascade (N-acylation, Decarboxylation, Dehydration) F->G H Pyrrolo[3,4-b]pyridin-5-one Core G->H

Caption: Key steps in the Ugi-Zhu/cascade synthesis.

Data Summary

ParameterRecommended Range/ValueRationale
Reactant Purity >98%Minimizes side reactions and simplifies purification.
Solvent Anhydrous, high-purityPrevents unwanted reactions with water or impurities.
Temperature 80-150 °C (Microwave)Accelerates reaction rates and can improve yields. [3][4]
Reaction Time 15-90 minutes (Microwave)Efficient conversion with minimized decomposition. [3][4]
Catalyst Loading Varies (e.g., Yb(OTf)3)Optimal loading enhances reaction efficiency without promoting side reactions. [2]

References

  • Improved Synthesis for the 4-Pyridone Intermediate of Baloxavir Marboxil: Elimination of Polar Aprotic Solvents and Optimization Through Design of Experiments (DoE). ACS Publications. Available from: [Link]

  • Recent Strategies for the Synthesis of Pyridine Derivatives. Wiley Online Library. Available from: [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. Available from: [Link]

  • Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. Thieme Connect. Available from: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available from: [Link]

  • Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. ResearchGate. Available from: [Link]

  • Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2aroylmalononitrile at room temperature. ResearchGate. Available from: [Link]

  • Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Publishing. Available from: [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI. Available from: [Link]

  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. Available from: [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC - PubMed Central. Available from: [Link]

  • Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. ScienceDirect. Available from: [Link]

  • Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists. PubMed. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ResearchGate. Available from: [Link]

  • 2-Chloro-5H-Pyrrolo[3,4-B]Pyridin-7(6H)-One. Rlavie. Available from: [Link]

  • A Simple Synthesis of Aminopyridines: Use of Amides as Amine Source. Semantic Scholar. Available from: [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin- 5-ones Containing the 4-Amino-7-chloroquinoline Moiety and I. Semantic Scholar. Available from: [Link]

  • Synthesis and Characterization of 2'-chlorospiro [cyclohexane/cyclopentane/cyclo butane-1, 5'-pyrrolo [2,3-d] pyrimidin]. JAPHER. Available from: [Link]

Sources

solubility issues of pyrrolopyridinones in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with pyrrolopyridinone-based compounds. This guide is designed to provide you with an in-depth understanding of the common solubility challenges associated with this class of molecules in DMSO and aqueous systems. Here, we move beyond simple protocols to explain the underlying physicochemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental data.

Part 1: Foundational Concepts in Pyrrolopyridinone Solubility

This section addresses the fundamental questions regarding the nature of pyrrolopyridinones and the theoretical concepts of solubility that are critical for experimental success.

Q1: What are pyrrolopyridinones and why is their solubility often challenging?

Pyrrolopyridinones are a class of nitrogen-containing heterocyclic compounds, consisting of a pyrrole ring fused to a pyridine ring.[1] This scaffold is of significant interest in drug discovery due to its presence in various pharmacologically active molecules.[1][2]

The solubility challenges arise from their inherent chemical structure. These molecules often possess:

  • Aromaticity and Rigidity: The fused aromatic ring system creates a planar and rigid structure, which can favor strong crystal lattice packing. Overcoming this crystal energy is a primary barrier to dissolution.

  • Hydrophobicity: While the nitrogen atoms can participate in hydrogen bonding, the overall scaffold is often lipophilic, leading to poor aqueous solubility.[1] Many new chemical entities (NCEs) in drug discovery are practically insoluble in water, and pyrrolopyridinones frequently fall into this category.[]

  • pKa Influence: The nitrogen atoms in the rings can be protonated or deprotonated depending on the pH of the medium. This makes their solubility highly dependent on pH, a factor that is often overlooked.[4][5]

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

Understanding the distinction between kinetic and thermodynamic solubility is crucial, as the two measurements can yield vastly different results and have different implications for your research.[6][7]

  • Thermodynamic Solubility is the true equilibrium solubility. It is defined as the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[7][8] This measurement requires a longer incubation time (often 24 hours or more) to ensure equilibrium is reached.[9]

  • Kinetic Solubility is a measure of a compound's ability to stay in solution after being rapidly added from a concentrated organic stock (like DMSO) into an aqueous buffer.[8][10] The resulting precipitate, if any, is often amorphous rather than crystalline.[6] This method is faster and uses less compound, making it common for high-throughput screening.[9][11]

Why it Matters: Kinetic solubility measurements often report a higher, supersaturated concentration than the true thermodynamic solubility.[6][10] This is because there isn't enough time for the compound to rearrange into its most stable, and least soluble, crystal form. Relying solely on kinetic data can be misleading, as your compound may precipitate out of solution over the course of a longer biological assay, leading to inaccurate results.[12]

FeatureKinetic SolubilityThermodynamic Solubility
Starting Material Concentrated DMSO stock solutionSolid, crystalline compound
Process Rapid dilution into aqueous bufferLong incubation of solid in buffer
Incubation Time Short (e.g., < 2 hours)Long (e.g., > 24 hours)
Resulting State Often a supersaturated solution with amorphous precipitateSaturated solution in equilibrium with the most stable crystal form
Typical Value Often higher than thermodynamic solubility[6]Represents the true equilibrium state
Primary Use Case High-throughput screening (HTS), initial assessment[9]Lead optimization, formulation development[9]
Part 2: Troubleshooting DMSO Stock & Aqueous Dilution Issues

This is the most frequent challenge researchers face. A compound that appears fully dissolved in 100% DMSO crashes out of solution upon dilution into media or buffer.

Q3: My pyrrolopyridinone dissolves in DMSO but precipitates when I add it to my aqueous buffer/media. What's happening?

This is a classic case of a solvent shift, where the compound moves from a good solvent (DMSO) to a poor solvent (your aqueous buffer). DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[13] Water, while polar, is a poor solvent for hydrophobic molecules.

When you add the concentrated DMSO stock to the aqueous buffer, you are creating a mixed solvent system. The DMSO concentration rapidly drops, and the water molecules, which are highly self-associating, effectively "squeeze out" the hydrophobic pyrrolopyridinone molecules, causing them to aggregate and precipitate.[14] This process is illustrated in the diagram below.

cluster_0 Step 1: In 100% DMSO cluster_1 Step 2: Dilution into Aqueous Buffer cluster_2 Step 3: Result in Low % DMSO A Pyrrolopyridinone (Molecule) B DMSO (Solvent) A->B  Solvated &  Stable C DMSO Stock (Concentrated) D Aqueous Buffer (e.g., PBS, Media) C->D Rapid Dilution E Pyrrolopyridinone (Molecule) F Water (Poor Solvent) E->F Poorly Solvated G Precipitate (Aggregate) E->G Aggregation

Caption: Decision workflow for troubleshooting persistent precipitation.

Guide: How to Use Co-solvents to Improve Solubility

A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly water-soluble compound. [15][16]It works by reducing the polarity of the water, which in turn reduces water's tendency to exclude the hydrophobic compound. [][17] Common Co-solvents:

Co-solventTypical Starting % (v/v) in final bufferKey Considerations
Ethanol 1-5%Can have biological effects; check literature for your specific assay.
Polyethylene Glycol 400 (PEG 400) 1-10%Generally well-tolerated but increases viscosity. [17][18]
Propylene Glycol (PG) 1-10%Common in pharmaceutical formulations.

Experimental Protocol for Co-solvent Screening:

  • Prepare a series of your aqueous buffers, each containing a different co-solvent at a low concentration (e.g., 2% PEG 400, 2% Ethanol).

  • Prepare a "no co-solvent" control buffer.

  • Using the "Drop-and-Vortex" method described previously, add your DMSO stock to each buffer to achieve your desired final compound concentration.

  • Visually inspect all tubes for precipitation immediately and after a period relevant to your assay (e.g., 2 hours).

  • Crucially, run a vehicle control for each co-solvent condition in your assay to ensure the co-solvent itself does not affect the biological outcome.

Guide: Investigating the Impact of pH on Solubility

Since pyrrolopyridinones are nitrogen-containing heterocycles, their solubility can be dramatically influenced by pH. [4]The nitrogen atoms can be protonated at acidic pH, creating a charged species that is often much more soluble in water. [5] Experimental Protocol for pH Screening:

  • Determine Compound pKa: If possible, find the predicted or experimental pKa of your compound. You want to formulate your buffer at a pH at least 1-2 units away from the pKa to ensure the compound is predominantly in its more soluble ionized form.

  • Prepare a pH Range: Prepare a series of biologically compatible buffers spanning a range of pH values (e.g., Phosphate buffer at pH 6.0, 7.0, and 8.0).

  • Test Solubility: Add an excess of the solid compound to a small volume of each buffer.

  • Equilibrate: Shake or rotate the samples for 24 hours at a controlled temperature to achieve thermodynamic equilibrium.

  • Separate and Quantify: Filter or centrifuge the samples to remove undissolved solid. [19]6. Measure Concentration: Determine the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Results: Plot solubility (µg/mL or µM) versus pH to identify the optimal pH range for your experiments.

Part 4: Best Practices & Assay Considerations
Q5: What is the maximum recommended final DMSO concentration in cell-based assays?

While cell line dependent, a general guideline is to keep the final DMSO concentration as low as possible. [20]

Final DMSO % (v/v) General Cellular Impact Recommendation
< 0.1% Minimal to no effect on most cell lines. Highly Recommended for sensitive assays and primary cells. [20][21]
0.1% - 0.5% Tolerated by many robust, immortalized cell lines. Acceptable, but requires a vehicle control. Always verify the tolerance of your specific cell line. [20]

| > 0.5% | Increased risk of cytotoxicity, altered gene expression, and other off-target effects. | Avoid. May compromise data integrity. [20]|

Crucial Reminder: Always include a vehicle control in your experiments. This is a sample treated with the exact same concentration of DMSO (and any co-solvents) as your compound-treated samples. This allows you to subtract any effects of the solvent itself. [20]

Q6: How should I properly store my pyrrolopyridinone stock solutions?

Proper storage is essential to prevent compound degradation and precipitation over time.

  • Solvent: For long-term storage, 100% anhydrous DMSO is preferred. Water contamination in DMSO can lead to compound degradation. * Temperature: Store stock solutions at -20°C or -80°C. [22]* Aliquoting: Aliquot your stock solution into smaller, single-use volumes. This prevents multiple freeze-thaw cycles, which can compromise compound stability and allow moisture to enter the main stock. [22]* Precipitation on Thawing: It is common for compounds to precipitate from DMSO upon thawing. Before use, ensure the compound is fully redissolved by warming the vial to 37°C and vortexing or sonicating briefly. [22]

References

Sources

optimizing microwave reaction conditions for pyrrolopyridinone cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Pyrrolopyridinone Cyclization

Introduction

Welcome to the Microwave Synthesis Support Center. This guide addresses the specific challenges of synthesizing pyrrolopyridinone scaffolds—a critical pharmacophore in kinase inhibitors (e.g., MK2 pathway).

Unlike standard thermal heating, microwave irradiation offers direct dielectric heating, often accelerating these cyclizations from hours to minutes.[1][2] However, the high polarity of the required precursors often leads to "thermal runaway" or pressure failures if not managed correctly. This guide provides a self-validating protocol and troubleshooting logic to transition your chemistry from the hotplate to the microwave cavity.

Part 1: Protocol Design & Optimization
The Challenge: Thermal vs. Dielectric Heating

Pyrrolopyridinone formation typically involves an intramolecular cyclization (e.g., condensation of an amino-ester or SNAr displacement).

  • Thermal Issue: These reactions often require high temperatures (>150°C) to overcome the activation energy barrier for ring closure. On a hotplate, heat transfer is slow (convection/conduction), leading to prolonged reaction times and degradation of the sensitive pyrrole moiety.

  • Microwave Solution: By utilizing a solvent with a high loss tangent (tan δ) , we couple energy directly to the molecules. This allows us to reach target temperatures in seconds, minimizing the "time-at-temperature" window where side reactions occur.

Standard Optimization Matrix

Do not simply "set it and forget it." Use this matrix to translate your thermal conditions to microwave parameters.

VariableThermal ConditionMicrowave Starting PointRationale
Temperature Reflux (e.g., 110°C)140°C - 160°C MW allows superheating (operating above b.p.) in sealed vessels, significantly increasing rate (

).
Time 12 - 24 Hours10 - 30 Minutes Arrhenius approximation: Every 10°C increase doubles the rate. MW often exceeds this due to efficient bulk heating.
Solvent Toluene/Xylene (Low Polarity)EtOH, DMSO, or NMP Non-polar solvents are microwave transparent. Switch to high tan δ solvents (absorbers) or add a "doping" agent (e.g., ionic liquid).
Concentration 0.1 M0.2 - 0.5 M Higher concentrations improve microwave coupling efficiency but increase the risk of thermal runaway (see Troubleshooting).
Workflow: The Optimization Loop

The following diagram outlines the logical flow for optimizing reaction conditions.

OptimizationLoop Start Start: Thermal Protocol (Low Yield/Long Time) SolventSelect Step 1: Solvent Selection (High tan δ required) Start->SolventSelect Screen1 Step 2: T/t Screen (Fixed Temp, Variable Time) SolventSelect->Screen1 Check1 Conversion > 90%? Screen1->Check1 Screen2 Step 3: Temp Escalation (+20°C increments) Check1->Screen2 No SideProducts Check Purity profile Check1->SideProducts Yes Screen2->Check1 Cooling Enable Simultaneous Cooling (PowerMAX) SideProducts->Cooling Charring/Impurities Final Validated Protocol SideProducts->Final Clean Cooling->Final

Figure 1: Iterative optimization workflow for translating thermal cyclization methods to microwave irradiation.

Part 2: Troubleshooting Center (Q&A)
Issue 1: Pressure Spikes & Vessel Venting

User Report: "My reaction targets 150°C, but the pressure spikes rapidly to 20 bar and the vessel vents/fails before completion."

Root Cause Analysis: Pyrrolopyridinone cyclization (condensation) releases small molecules (Water, MeOH, or EtOH). In a sealed microwave vial, the total pressure (


) is the sum of the solvent vapor pressure (

) and the partial pressure of gaseous byproducts (

).

If you use a low-boiling solvent (e.g., Methanol) at 150°C,

is already high. The released byproduct pushes

beyond the vessel limit (typically 20-30 bar).

Corrective Actions:

  • Solvent Swap: Switch to a solvent with a lower vapor pressure at the target temperature (e.g., DMAc or NMP instead of MeOH).

  • Headspace Management: Reduce fill volume to the minimum recommended (usually 2-3 mL in a 10 mL vial) to increase headspace for gas expansion.

  • Pre-stirring: If reagents release gas upon mixing (e.g., isocyanates or acid chlorides), stir open for 2 minutes before sealing.

Issue 2: Charring & Thermal Runaway

User Report: "The reaction works, but the product is black/tarry, and the temperature trace looks erratic."

Root Cause Analysis: This is a classic "Loss Tangent Mismatch." As the reaction proceeds, the mixture may become more polar (or ionic), increasing its ability to absorb microwave energy. If the microwave power is not regulated fast enough, the sample overheats locally ("hotspots") even if the bulk temperature sensor reads correctly.

Corrective Actions:

  • Enable "Simultaneous Cooling" (PowerMAX): This technique applies compressed air to the outside of the vessel while applying microwave power. It forces the magnetron to input more power to maintain the set temperature, inducing vigorous convection currents that eliminate hotspots.

  • Dilution: High concentrations (>1M) increase viscosity and reduce heat dissipation. Dilute to 0.2M.

Issue 3: Incomplete Cyclization

User Report: "I see the intermediate, but the ring won't close even at 180°C."

Root Cause Analysis: The activation energy (


) for the specific pyrrolopyridinone ring closure might be higher than the decomposition threshold of the reagents.

Corrective Actions:

  • Add an Additive: For acid-catalyzed cyclizations, add a Lewis Acid (e.g., Sc(OTf)₃ or InCl₃ ) which is microwave-stable and can lower the

    
    .
    
  • Solid-Phase Catalyst: Use Silica Sulfuric Acid (SSA) . Solids can superheat locally (Maxwell-Wagner effect) to temperatures higher than the surrounding solvent, driving difficult cyclizations.

Part 3: Advanced FAQs

Q: Which solvent is best for pyrrolopyridinone synthesis? A: Use the Loss Tangent (tan δ) as your guide.

  • High Absorbers (tan δ > 0.5): Ethanol, DMSO, Ethylene Glycol. Use for rapid heating.[2][3]

  • Medium Absorbers (tan δ 0.1 - 0.5): DMF, NMP, Water. Best balance for stability.

  • Transparent (tan δ < 0.1): Toluene, Dichloromethane. Requires a "susceptor" (e.g., a stir bar made of sintered SiC) to heat.

Q: Can I scale this up to 100g? A: Proceed with caution. Microwave heating relies on Penetration Depth . At 2.45 GHz, microwaves only penetrate a few centimeters into high-absorbing solvents (like DMSO).

  • Small Scale (0.5 - 20 mL): Uniform heating.[1]

  • Large Scale (> 100 mL): The center of the vessel may not be heated directly, relying on convection. For >50g, a Flow Chemistry approach (using a microwave flow cell) is recommended over batch scale-up.

Logic Diagram: Pressure Management

PressureLogic Issue High Pressure Alarm CheckSolvent Check Solvent BP Issue->CheckSolvent IsLowBP Is BP < 80°C? CheckSolvent->IsLowBP ActionSwap Swap to NMP/DMAc IsLowBP->ActionSwap Yes CheckVol Check Fill Volume IsLowBP->CheckVol No IsFull > 75% Full? CheckVol->IsFull ActionReduce Reduce to 50% IsFull->ActionReduce Yes CheckGas Gas Evolution? IsFull->CheckGas No CheckGas->ActionSwap No (Unknown Cause) ActionOpen Pre-stir Open 2 min CheckGas->ActionOpen Yes

Figure 2: Decision tree for troubleshooting over-pressure events during microwave synthesis.

References
  • Microwave Effects in Organic Synthesis: Myth or Reality? Kappe, C. O., Pieber, B., & Dallinger, D.[1][4][5][6] (2013).[4][5][6][7] Angewandte Chemie International Edition. [Link] Context: Definitive guide on thermal vs. non-thermal effects and the importance of temperature monitoring.[8]

  • Microwave-Assisted Improved Synthesis of Pyrrolo[2,3,4-kl]acridine Derivatives Catalyzed by Silica Sulfuric Acid. Li, J., et al.[9] (2013).[4][5][6][7] Molecules. [Link] Context: Specific protocol for pyrrole-fused ring systems using solid-supported catalysts in MW.

  • Solvent Choice for Microwave Synthesis: Loss Tangent Data. CEM Corporation / Anton Paar Application Notes. [Link] Context: Source for tan δ values and dielectric heating efficiency data.

  • One-step synthesis of pyridines under microwave-assisted conditions (Bohlmann-Rahtz). Bagley, M. C., et al.[10] (2002). Tetrahedron Letters. [Link] Context: Foundation for optimizing cyclodehydration reactions in microwave reactors.

Sources

Technical Support Center: Ugi-Zhu Cascade for Pyrrolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Synthesis Troubleshooting Operator: Senior Application Scientist

System Overview: The Reaction Architecture

Welcome to the technical support hub for the Ugi-Zhu Cascade . You are likely attempting to synthesize pyrrolo[3,4-b]pyridin-5-ones (or related fused systems) via the reaction of an aldehyde, a primary amine, and an


-isocyanoacetamide, followed by trapping with an electron-deficient alkene (e.g., maleic anhydride).

This is not a standard Ugi-4CR. It is a sequence of two distinct mechanistic phases:[1][2][3][4]

  • Phase I (The Zhu-3CR): Formation of a 5-aminooxazole intermediate via a truncated Ugi reaction.

  • Phase II (The Cascade): Intermolecular [4+2] aza-Diels-Alder cycloaddition

    
     Intramolecular N-acylation 
    
    
    
    Decarboxylation
    
    
    Dehydration.

If your reaction is failing, it is almost certainly stalling at the Oxazole interface or failing the Diels-Alder energetic barrier.

Visual Diagnostics: The Logic Flow

Before troubleshooting, verify your mechanistic understanding. The following diagram maps the critical checkpoints where the reaction typically fails.

UgiZhuMechanism Start Reagents: Aldehyde + Amine + Isocyanoacetamide Imine Checkpoint 1: Imine Formation Start->Imine -H2O Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanoacetamide + Acid Cat. Oxazole CRITICAL NODE: 5-Aminooxazole Nitrilium->Oxazole Cyclization (Zhu Step) Cycloadduct Oxa-bridged Intermediate Oxazole->Cycloadduct + Dienophile [4+2] Cycloaddition Dienophile Add Dienophile (Maleic Anhydride) Dienophile->Cycloadduct Acylation N-Acylation & Decarboxylation (-CO2) Cycloadduct->Acylation Cascade Product Pyrrolo[3,4-b]pyridine Acylation->Product -H2O Aromatization

Caption: Logical flow of the Ugi-Zhu cascade. The 5-aminooxazole (Red Node) is the unstable intermediate that must be trapped immediately.

Troubleshooting Modules (Q&A Format)

Module 1: The "No Reaction" Phase (Oxazole Failure)

User Ticket: "I see the imine forming on TLC, but the isocyanide isn't consuming, or I'm getting a complex mess instead of the oxazole."

Root Cause Analysis: The formation of the 5-aminooxazole is the "Zhu" modification.[4] Unlike a standard Ugi which uses a carboxylic acid to trap the nitrilium ion, this reaction relies on the internal nucleophilicity of the amide oxygen in the


-isocyanoacetamide.
Diagnostic CheckSolution & Scientific Rationale
Are you using a carboxylic acid? STOP. Do not add external carboxylic acids (like acetic acid) unless you want a standard Ugi product. The proton source must be catalytic (e.g.,

or

) to allow the isocyanoacetamide to act as the nucleophile.
Is the solvent wet? Critical. Water competes with the isocyanide for the imine (hydrolysis) or the nitrilium ion (forming an amide side product). Action: Use anhydrous MeOH or Toluene.
Is the temperature too low? The oxazole cyclization often requires thermal activation. Action: If using

, reflux in MeOH is standard. If using Lewis Acids (

), microwave heating at 80-100°C is preferred.

Scientist's Note: The 5-aminooxazole is electron-rich and acid-sensitive. If you isolate it, do so on neutral alumina, not silica gel, or react it in situ (one-pot).

Module 2: The "Stalled Cascade" (Diels-Alder Failure)

User Ticket: "I formed the intermediate (I think), but after adding maleic anhydride, I don't get the pyridine. I just see unreacted starting materials or decomposition."

Root Cause Analysis: The [4+2] cycloaddition between the 5-aminooxazole (diene) and maleic anhydride (dienophile) is the rate-determining step for the second phase.

Q: Why is the cycloaddition failing?

  • Steric Bulk: If your aldehyde or amine has massive substituents (e.g., tert-butyl, ortho-substituted aryls), the oxazole will be too sterically hindered to approach the dienophile.

  • Electronic Mismatch: The oxazole must be electron-rich (HOMO) and the dienophile electron-poor (LUMO).

    • Fix: Ensure you are using Maleic Anhydride or N-substituted Maleimides . Acrylates are often too sluggish without high pressure/temp.

Q: Why did I lose


 but not get the product? 
  • Incomplete Aromatization: The reaction sequence involves decarboxylation and dehydration.[2][3][4][5]

  • Action: Ensure the reaction temperature is >100°C (Microwave is ideal). The final dehydration to the pyridine ring is thermodynamically driven but kinetically slow at room temperature.

Optimized Protocol: One-Pot Microwave Synthesis

Based on the methodologies of Gámez-Montaño and Zhu.

Reagents:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • 
    -Isocyanoacetamide (1.0 equiv) [The "Zhu" Reagent]
    
  • Maleic Anhydride (1.0 equiv)

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    .
  • Solvent: Toluene (preferred for cascade) or MeOH (if stepwise).

Step-by-Step Workflow:

  • Imine Formation (Pre-complexation):

    • Mix Aldehyde and Amine in Toluene (2 mL per mmol) in a microwave vial.

    • Add

      
       (10 mol%) and stir for 10 mins at RT. Why? To ensure imine formation before isocyanide addition, reducing side reactions.
      
  • The Ugi-Zhu Step:

    • Add the

      
      -Isocyanoacetamide.[1][2][4]
      
    • Checkpoint: If doing stepwise, heat to 80°C for 15 mins. If one-pot, proceed immediately.

  • The Cascade Trigger:

    • Add Maleic Anhydride.[3][4][5]

    • Seal the vial.

    • Irradiate: Microwave at 100–120°C for 15–30 minutes.

    • Note: Conventional heating (reflux) requires 12–24 hours; MW is vastly superior for this cascade.

  • Work-up:

    • The product often precipitates upon cooling. Filter and wash with cold ether.

    • If soluble: Concentrate and purify via flash chromatography (Hex/EtOAc). Note: The product is highly fluorescent (blue/green) under UV, making it easy to track.

Reference Data: Catalyst & Solvent Selection

Select your conditions based on your available equipment and substrate sensitivity.

CatalystSolventTempProsCons

MeOHRefluxCheap, green, works well for simple substrates.Slow (24h+), protic solvent interferes with some dienophiles.

Toluene100°C (MW)Gold Standard. Fast, high yield, compatible with one-pot cascade.Expensive catalyst.

MeCN80°CHigher Lewis acidity, good for sterically hindered amines.Can cause decomposition of sensitive aldehydes.
None Toluene150°CAtom economical.Requires high thermal input; lower yields due to polymerization.

References

  • Janvier, P., Sun, X., & Zhu, J. (2002).[1] Ammonium Chloride-Promoted Four-Component Synthesis of Pyrrolo[3,4-b]pyridin-5-one. Journal of the American Chemical Society, 124(11), 2560–2567.[1]

  • Gámez-Montaño, R., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy.[5][6] Molecules, 28(10), 4087.[6]

  • Fayol, A., & Zhu, J. (2005). Synthesis of Polysubstituted 5-Aminooxazoles from α-Isocyanoacetamides and Aldehydes. Organic Letters, 7(2), 239–242.

  • Zamudio-Medina, A., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions. Frontiers in Chemistry, 7, 496.

Sources

removing by-products in pyrrolopyridinone multi-component synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolopyridinone Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrrolopyridinone synthesis. The construction of the pyrrolo[3,4-b]pyridin-5-one core and related scaffolds via multicomponent reactions (MCRs) is a powerful strategy in medicinal chemistry, enabling rapid access to complex and diverse molecular architectures.[1][2] MCRs, such as the Ugi and Passerini reactions, are celebrated for their efficiency and atom economy.[3] However, the convergence of multiple reactive species in a single pot can inevitably lead to competing reaction pathways and the formation of challenging by-products.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered during the synthesis and purification of pyrrolopyridinones. Here, we will dissect the mechanistic origins of these by-products and provide actionable, field-tested protocols to mitigate their formation and facilitate their removal.

Section 1: Troubleshooting Common By-products

This section addresses the identification and mechanistic origins of the most frequently observed impurities in pyrrolopyridinone MCRs.

Q1: My Ugi-type reaction is producing a significant amount of a Passerini-like by-product (an α-acyloxy amide). Why is this happening and how can I favor the desired Ugi product?

A1: Root Cause Analysis & Mechanistic Insight

This is a classic chemoselectivity challenge in isocyanide-based MCRs. The Ugi reaction (amine, aldehyde/ketone, carboxylic acid, isocyanide) and the Passerini reaction (aldehyde/ketone, carboxylic acid, isocyanide) compete directly.[4] The formation of the Passerini by-product indicates that the three-component pathway is kinetically competitive with the four-component Ugi pathway.

The key divergence point is the initial reaction with the carbonyl component.

  • Ugi Pathway: The amine and carbonyl component must first condense to form a Schiff base (or iminium ion). This intermediate is then attacked by the isocyanide and the carboxylate.

  • Passerini Pathway: The carbonyl component is directly attacked by the isocyanide and the carboxylic acid, bypassing the amine condensation altogether.[5][6]

Significant Passerini by-product formation is often favored by conditions that either hinder Schiff base formation or accelerate the direct three-component reaction. This is particularly common in aprotic, non-polar solvents, which are known to favor the concerted, less-ionic mechanism of the Passerini reaction.[7][8] Conversely, polar protic solvents like methanol stabilize the ionic intermediates of the Ugi pathway.[4]

Caption: Competing Ugi and Passerini reaction pathways.

Troubleshooting Protocol:

  • Solvent Selection: Switch to a polar protic solvent. Methanol is the standard choice for Ugi reactions as it effectively solvates ionic intermediates and promotes Schiff base formation.[4] Avoid non-polar solvents like dichloromethane or toluene if the Passerini product is dominant.

  • Pre-formation of the Schiff Base: Modify the reaction sequence. Combine the amine and aldehyde/ketone in the solvent first. Stir for 30-60 minutes at room temperature (or with gentle heating) to encourage imine formation before adding the carboxylic acid and isocyanide. This gives the Ugi pathway a "head start." You can monitor imine formation by TLC or ¹H NMR (disappearance of aldehyde proton).

  • Order of Addition: Always add the isocyanide last. Isocyanides can react with acids or carbonyls alone, and adding them last ensures the key Ugi intermediates are already present.

  • Temperature Control: Lowering the temperature (e.g., to 0 °C) can sometimes increase selectivity by favoring the pathway with the more ordered transition state, which is often the desired multicomponent reaction.

Q2: I'm observing an unexpected isomer of my desired product, specifically from a suspected tautomerization of an isocyanoacetamide starting material. How can this be prevented?

A2: Root Cause Analysis & Mechanistic Insight

This issue is particularly relevant when using α-isocyanoacetamides, which are common precursors for pyrrolopyridinones. These starting materials can undergo an acid-catalyzed chain-ring tautomerization to form a 5-aminooxazole by-product.[9] This 5-aminooxazole is often unreactive or leads to different downstream products, effectively acting as a sink for your starting material and reducing the overall yield.

The reaction is catalyzed by acid. If your carboxylic acid component is particularly strong, or if you are using an additional Lewis or Brønsted acid catalyst (e.g., Yb(OTf)₃), this side reaction can become prominent, especially at elevated temperatures.[9][10]

Troubleshooting Protocol:

  • Catalyst Loading: If using a Lewis acid catalyst, perform a catalyst loading screen. Reduce the catalyst concentration (e.g., from 10 mol% to 2 mol%) to find the optimal balance between promoting the main reaction and minimizing the side reaction.

  • Temperature Management: High temperatures accelerate the tautomerization. If possible, run the reaction at a lower temperature for a longer period. Microwave heating, while fast, can sometimes lead to localized hotspots that promote this by-product; screening conventional heating at a controlled temperature (e.g., 80 °C) is advisable.[9]

  • Choice of Acid Component: If the structure allows, consider using a carboxylic acid with a higher pKa (less acidic). This reduces the proton concentration available to catalyze the unwanted tautomerization.

  • pH Control: In some cases, adding a non-nucleophilic base (e.g., 2,6-lutidine) in a substoichiometric amount can buffer the reaction and suppress acid-catalyzed side reactions without inhibiting the main Ugi pathway.

Section 2: Optimizing Reaction Conditions & Purification

This section provides guidance on refining experimental parameters and tackling challenging separations.

Q3: My reaction is sluggish and gives a complex mixture. How do I systematically optimize conditions to favor the pyrrolopyridinone product?

A3: Systematic Optimization Workflow

A complex mixture indicates that multiple side reactions are occurring at comparable rates to your desired transformation. A systematic Design of Experiments (DoE) approach is highly recommended, but a simplified, sequential optimization is also effective.

Experimental Protocol: Sequential Optimization

  • Establish a Baseline: Run the reaction under your initial "standard" conditions (e.g., equimolar reactants, methanol, room temperature, 24h). Obtain a crude LC-MS or ¹H NMR to determine the ratio of product to key by-products.

  • Solvent Screen: Set up parallel reactions in a range of solvents with varying polarities. This is the most critical parameter for MCRs.

  • Temperature Screen: Using the best solvent from the previous step, run the reaction at three different temperatures (e.g., 0 °C, Room Temperature, 60 °C).

  • Concentration Effects: Investigate the effect of concentration. Highly concentrated reactions can sometimes favor trimolecular or tetramolecular reactions, while dilute conditions may favor unimolecular decomposition or side reactions. Test your best condition at 0.1 M, 0.5 M, and 1.0 M.

Data Summary Table:

ParameterCondition 1Condition 2Condition 3Product:By-product Ratio (LC-MS Area%)
Solvent DichloromethaneAcetonitrileMethanol 15:85
Temperature 0 °CRoom Temp 60 °C80:20
Concentration 0.1 M0.5 M 1.0 M85:15

Table values are for illustrative purposes. Bold indicates the optimal condition carried to the next step.

Caption: Systematic workflow for MCR optimization.

Q4: Standard silica gel chromatography is failing to separate my target pyrrolopyridinone from a persistent, similarly polar by-product. What are my next steps?

A4: Advanced Purification Strategies

When compounds have very similar polarities, standard silica gel chromatography may not provide sufficient resolution. Here are several advanced strategies to employ.

  • Change the Stationary Phase:

    • Amine-Functionalized Silica: For compounds with acidic protons (like residual carboxylic acids or phenols), an amine-functionalized column can improve peak shape and alter selectivity.[11]

    • Reversed-Phase (C18) Chromatography: This separates compounds based on hydrophobicity rather than polarity. A non-polar by-product that co-elutes with your polar product on silica may be easily separated on C18. Standard solvent systems are Acetonitrile/Water or Methanol/Water, often with 0.1% formic acid or TFA to improve peak shape.[11]

  • Utilize an Orthogonal Separation Technique:

    • Preparative HPLC: If you have access to a preparative HPLC system, this offers much higher resolution than flash chromatography. You can use either normal-phase or reversed-phase columns.

    • Crystallization: This is a powerful purification technique if your product is a solid. Screen various solvents (e.g., ethyl acetate/hexanes, methanol/water, dichloromethane/pentane) to induce crystallization of the desired product, leaving impurities in the mother liquor.

  • Chemical Modification/Scavenging (If applicable):

    • If the impurity has a unique functional group not present in your product (e.g., a free amine or a residual aldehyde), you can use a scavenger resin. For example, an isocyanate-functionalized resin will bind to and remove a primary/secondary amine impurity upon simple filtration.

References

  • Domínguez-García, V.M., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules. Available at: [Link]

  • Domínguez-García, V.M., et al. (2019). Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. Available at: [Link]

  • Correa-Caymán, R.E., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. Available at: [Link]

  • Chebanov, V.A., et al. (2009). Multi-Component Reactions in Heterocyclic Chemistry. Topics in Heterocyclic Chemistry.
  • Baran, P.S. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab, Scripps Research.
  • Nasibullah, M., et al. (2021). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. ResearchGate. Available at: [Link]

  • Al-Qazzaz, M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Basso, A., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science, RSC Publishing. Available at: [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J.C. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Passerini reaction. Wikipedia. Available at: [Link]

  • Beck, B. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign. Available at: [Link]

  • Singh, M.S., & Singh, A.K. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Multi-component synthesis and recent development on heterocyclic compounds: A research. Baghdad Science Journal.
  • de la Torre, J.G., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Pharmaceuticals. Available at: [Link]

  • Reyes-Gutiérrez, P.E., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules. Available at: [Link]

  • Teledyne LABS. (n.d.). Purine and Related Compound Purification Strategies. Teledyne ISCO. Available at: [Link]

Sources

Technical Support Center: Crystallization of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex issues encountered during the crystallization of this compound. The following question-and-answer format addresses specific experimental challenges with detailed, step-by-step solutions grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm not getting any crystals at all. My compound remains fully dissolved even after cooling. What should I do?

A1: Failure to induce crystallization is a common issue often related to insufficient supersaturation or the lack of nucleation sites.

  • Initial Steps & Rationale:

    • Induce Nucleation: The first and simplest step is to try and initiate crystal formation. This can be done by scratching the inside of the flask at the surface of the solution with a glass rod.[1][2] The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.

    • Seed Crystals: If you have a small amount of solid 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one, adding a "seed crystal" can be highly effective.[1] The seed crystal acts as a template for other molecules to deposit onto, initiating the crystallization process.

    • Evaporation: If the above methods fail, your solution may be too dilute. You can increase the concentration by carefully evaporating some of the solvent.[2] This can be done by gently warming the solution or by passing a slow stream of nitrogen or air over the surface.

  • Advanced Troubleshooting:

    • Solvent System Re-evaluation: If nucleation still doesn't occur, the chosen solvent may be too good at dissolving your compound. Consider a different solvent or a mixed-solvent system. A good crystallization solvent is one in which your compound is soluble at high temperatures but has limited solubility at lower temperatures.[3][4][5]

    • Anti-Solvent Addition: This technique, also known as solvent precipitation, involves adding a "poor" solvent (an anti-solvent) to your solution in which the compound is insoluble.[6] The anti-solvent should be miscible with your primary solvent. Add the anti-solvent dropwise until the solution becomes slightly cloudy (turbid), then add a few drops of the "good" solvent to redissolve the precipitate. Allow the solution to cool slowly.

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out," or the formation of a liquid phase instead of solid crystals, typically occurs when the solute comes out of solution at a temperature above its melting point or when there's a high concentration of impurities. [1][2][7]

  • Immediate Corrective Actions:

    • Re-dissolve and Dilute: The most straightforward approach is to heat the solution to re-dissolve the oil and add more of the "good" solvent to dilute the solution.[1][2] This lowers the saturation temperature, increasing the likelihood of crystallization upon slow cooling.

    • Slow Cooling is Critical: Rapid cooling is a common cause of oiling out.[2][8] Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Insulating the flask can help control the cooling rate.

  • Systematic Troubleshooting:

    • Purity Assessment: Impurities can significantly depress the melting point of your compound, leading to oiling out.[7][9][10] Consider purifying your 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one by another method, such as column chromatography, before attempting crystallization.

    • Solvent Selection: The boiling point of your solvent should ideally be lower than the melting point of your compound.[11] If the solvent's boiling point is too high, the compound may melt before it crystallizes.

Q3: The crystals I obtained are very fine needles or a powder. How can I get larger, more well-defined crystals?

A3: The formation of small, needle-like crystals or a powder is usually a sign of rapid crystallization. [2] To obtain larger crystals, the rate of crystal growth needs to be slowed down.

  • Key Strategies for Slower Crystal Growth:

    • Controlled Cooling: As mentioned previously, slow cooling is paramount.[2][8] Let the flask cool to room temperature on the benchtop before any further cooling.

    • Solvent System Optimization: Experiment with different solvents or solvent mixtures. A solvent system that promotes slower, more ordered crystal growth is desirable.

    • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals, especially with small amounts of material.[3] Dissolve your compound in a small vial with a "good" solvent. Place this vial inside a larger, sealed container with a more volatile "poor" solvent (anti-solvent). The vapor of the poor solvent will slowly diffuse into the solution of your compound, gradually inducing crystallization.

Q4: My crystallization yield is very low. What are the likely causes and how can I improve it?

A4: A low yield can be attributed to several factors, including using too much solvent, incomplete precipitation, or premature filtration. [2]

  • Troubleshooting Low Yield:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[2] Using an excess of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.

    • Maximize Precipitation: Ensure the solution has been sufficiently cooled to maximize crystal formation. After cooling to room temperature, placing the solution in an ice bath can further decrease the solubility of your compound and increase the yield.[2]

    • Check the Mother Liquor: Before discarding the filtrate (mother liquor), you can check for residual product by evaporating a small amount. If a significant amount of solid remains, you can try to recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process.

Experimental Protocols & Data

Solvent Selection for Crystallization

The choice of solvent is a critical first step. An ideal solvent will dissolve the compound when hot but not when cold.

SolventBoiling Point (°C)PolarityNotes
Methanol 65Polar ProticOften a good starting point for polar compounds.[11]
Ethanol 78Polar ProticSimilar to methanol, with a slightly higher boiling point.[12]
Ethyl Acetate 77Polar AproticA versatile solvent for a range of polarities.
Acetone 56Polar AproticLow boiling point, can be prone to rapid evaporation.[11]
Dichloromethane (DCM) 40Polar AproticVery volatile, use with caution.
Toluene 111NonpolarHigh boiling point, can be useful for less soluble compounds.[11]
Heptane/Hexane ~98/~69NonpolarOften used as anti-solvents.[12]
Water 100Very PolarCan be effective for polar compounds, but removal can be difficult.[12]

Data sourced from multiple chemical suppliers and standard organic chemistry resources.

Step-by-Step General Recrystallization Protocol
  • Dissolution: Place the crude 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture to boiling while stirring to dissolve the solid completely.[8][13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[8] Crystal formation should begin during this stage.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, either air-dried or under a vacuum.

Visualizing the Troubleshooting Process

Crystallization_Troubleshooting start Start Crystallization dissolved Compound Dissolved in Hot Solvent start->dissolved cool Cool Solution Slowly dissolved->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals Form crystals_form->no_crystals No oil_out Compound Oils Out crystals_form->oil_out Oils Out fine_crystals Fine/Needle-like Crystals crystals_form->fine_crystals Fine/Needle-like good_crystals Good Quality Crystals crystals_form->good_crystals Yes induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->induce_nucleation concentrate Concentrate Solution no_crystals->concentrate change_solvent Change Solvent/Solvent System no_crystals->change_solvent reheat_dilute Re-heat and Dilute with More Solvent oil_out->reheat_dilute oil_out->change_solvent check_purity Check Purity (e.g., Chromatography) oil_out->check_purity slow_cooling Ensure Slower Cooling fine_crystals->slow_cooling fine_crystals->change_solvent end Successful Crystallization good_crystals->end induce_nucleation->cool concentrate->cool reheat_dilute->cool slow_cooling->cool change_solvent->dissolved check_purity->start

Caption: A flowchart for troubleshooting common crystallization issues.

References

Sources

Validation & Comparative

Foundational Principles: Ionization and the Initial Fragmentation Cascade

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Pyrrolopyridinones

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Pyrrolopyridinones, a class of fused nitrogen-containing heterocycles, are of growing interest in medicinal chemistry due to their diverse biological activities. Mass spectrometry (MS) stands as a cornerstone technique for their characterization, providing not only molecular weight information but also a detailed structural fingerprint through fragmentation analysis.

This guide provides an in-depth exploration of the mass spectrometric behavior of pyrrolopyridinones. Moving beyond a simple catalog of fragments, we will dissect the causal mechanisms behind bond cleavages, compare fragmentation patterns with relevant structural analogs, and provide actionable experimental protocols. Our approach is grounded in the principles of physical organic chemistry to foster a deeper understanding of how and why these molecules fragment as they do.

The fragmentation pattern of a pyrrolopyridinone is fundamentally dictated by the ionization method employed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), generate different precursor ions, which in turn follow distinct fragmentation routes.

  • Electron Ionization (EI): This hard ionization technique bombards the analyte with high-energy electrons (typically 70 eV), ejecting an electron to form a high-energy molecular radical cation (M⁺•).[1] This odd-electron species is highly unstable, and the excess energy drives extensive and often complex fragmentation cascades. These pathways are invaluable for detailed structural fingerprinting and are highly reproducible, making EI-MS ideal for library matching.[1]

  • Electrospray Ionization (ESI): As a soft ionization method, ESI is used for analytes in solution, typically coupled with liquid chromatography (LC). It generates protonated molecules, [M+H]⁺, which are even-electron ions.[2] These ions are more stable than their radical cation counterparts. Fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), and the resulting pathways are often more predictable, involving the loss of small, stable neutral molecules.[2]

Understanding this initial ionization event is the first step in a self-validating analytical system; the choice of ionization directly informs the expected fragmentation chemistry.

Core Fragmentation Pathways of the Pyrrolopyridinone Skeleton

While no single, exhaustive study covers all isomers, we can predict the fragmentation of the core pyrrolopyridinone skeleton by combining data from related structures—specifically pyrrolopyridines and cyclic ketones/lactams. The most common isomer is the pyrrolo[1,2-a]pyridin-1-one scaffold.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺•) of a pyrrolopyridinone is expected to follow several key pathways, driven by the presence of the carbonyl group and the fused aromatic system.

Pathway A: Decarbonylation The most characteristic initial fragmentation for a cyclic ketone or lactam is the loss of a neutral carbon monoxide (CO) molecule (28 Da). This is a highly favored process that results in the formation of a stable, fused dihydropyrrolopyridine radical cation.

Pathway B: Pyrrole Ring Cleavage Drawing parallels with the fragmentation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), a common cleavage involves the loss of hydrogen cyanide (HCN) (27 Da) from the pyrrole ring moiety.[3] This pathway disrupts the five-membered ring to form a stable pyridinium-type ion.

Pathway C: Retro-Diels-Alder (RDA) Type Fission Though less common for aromatic systems, RDA-type cleavages can occur in the pyridinone ring, particularly if it is partially saturated. This would involve the concerted cleavage of two bonds in the six-membered ring, leading to characteristic neutral losses.

The diagram below illustrates these proposed primary fragmentation steps for a generic pyrrolopyridinone under EI.

G M Pyrrolopyridinone M+• A [M - CO]+• (m/z -28) M->A - CO B [M - HCN]+• (m/z -27) M->B - HCN C Further Fragments A->C Ring Cleavage B->C Further Fragmentation

Caption: Proposed primary EI fragmentation pathways for the pyrrolopyridinone molecular ion.

Electrospray Ionization (ESI-MS/MS) Fragmentation

For the protonated molecule [M+H]⁺, fragmentation is typically more controlled. The charge is often localized on the most basic nitrogen atom.

Pathway D: Sequential Neutral Losses The most probable pathway involves the sequential loss of small neutral molecules. Similar to the EI pathway, an initial loss of CO is highly probable. This is often followed by the loss of other neutrals like ethylene (C₂H₄) or acetonitrile (CH₃CN), depending on the specific structure and substituents.

Pathway E: Ring Opening and Cleavage Protonation can weaken ring bonds, leading to ring-opening followed by fragmentation. For fused systems like pyrrolopyridinones, this often involves cleavage across the less stable ring, which is typically the partially saturated pyridinone ring.[4]

The Influence of Substituents on Fragmentation

Substituents dramatically alter fragmentation patterns by providing alternative, lower-energy fragmentation channels or by stabilizing or destabilizing certain fragment ions. The logic behind these changes is rooted in fundamental chemical principles.

Substituent TypeInfluence on FragmentationCommon Neutral Loss / Fragment IonRationale
Alkyl Chains Promotes cleavage at the benzylic-type position (α-cleavage to the ring system).Loss of alkyl radical (e.g., •CH₃, •C₂H₅).Forms a stable, resonance-delocalized cation on the heterocyclic core.
Benzyl Groups Dominant cleavage of the C-N or C-C bond to lose a benzyl or tropylium cation.m/z 91 (Tropylium ion, [C₇H₇]⁺)The formation of the highly stable tropylium cation is a very strong thermodynamic driver for this fragmentation pathway.
Esters (-COOR) Can undergo McLafferty rearrangement if a γ-hydrogen is available. Also, loss of the alkoxy group.Loss of •OR; Loss of an alkene.The McLafferty rearrangement is a classic six-membered ring transition state fragmentation.[5] Loss of the alkoxy radical is a simple inductive cleavage.
Halogens (Cl, Br) Directs cleavage of the C-X bond. Isotopic patterns (e.g., ³⁵Cl/³⁷Cl) are highly diagnostic.Loss of •X radical.Cleavage of the relatively weak carbon-halogen bond.

Comparative Fragmentation: Pyrrolopyridinones vs. Structural Analogs

To truly understand the unique fragmentation signature of pyrrolopyridinones, it is instructive to compare them with related heterocyclic systems.

Compound ClassKey Structural DifferenceCharacteristic Fragmentation Pattern
Pyrrolopyridinones Fused 5/6 system with a carbonyl group.Primary loss of CO (28 Da) , followed by pyrrole/pyridine ring fissions.
Pyrrolopyridines Fused 5/6 system, no carbonyl.Complex fragmentation involving loss of HCN (27 Da) and potential rearrangement.[3]
Quinolones Fused 6/6 system with a carbonyl group.Loss of CO, followed by retro-Diels-Alder fragmentation of the non-aromatic ring.
Pyrrolidinones Single 5-membered ring with a carbonyl.Ring opening via α-cleavage next to the carbonyl, followed by loss of small neutrals.

This comparison demonstrates that the fragmentation of pyrrolopyridinones is a hybrid behavior, dominated initially by the carbonyl group (like quinolones) but with subsequent fragmentation influenced by the fused pyrrole ring (like pyrrolopyridines).

Experimental Protocol: Acquiring High-Quality MS/MS Data for a Novel Pyrrolopyridinone

This protocol outlines a self-validating workflow for the structural characterization of a novel pyrrolopyridinone analog using LC-ESI-MS/MS on a quadrupole time-of-flight (QTOF) instrument.

Objective: To obtain accurate mass MS and MS/MS spectra to confirm the elemental composition and elucidate the fragmentation pattern of a novel pyrrolopyridinone.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is critical for promoting protonation in ESI positive mode.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over several minutes to ensure elution and separation from any impurities.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Parameters (ESI-QTOF):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Flow & Temp: Optimize for signal intensity (e.g., 600 L/hr, 350 °C).

    • Acquisition Mode 1 (MS Scan):

      • Mass Range: m/z 50-1000.

      • Purpose: To find the [M+H]⁺ ion and confirm its accurate mass, allowing for elemental composition calculation.

    • Acquisition Mode 2 (Auto MS/MS or DDA):

      • Precursor Selection: Isolate the [M+H]⁺ ion identified in the MS scan.

      • Collision Energy (CE): Perform a ramped CE experiment (e.g., 10-40 eV). This is a crucial step; low energy will produce minimal fragmentation, while high energy will shatter the molecule. A ramp ensures you observe all fragments, from primary to subsequent.

      • Purpose: To generate a comprehensive fragmentation spectrum.

  • Data Analysis:

    • Extract the accurate mass of the precursor ion and calculate its elemental formula.

    • Identify the major fragment ions in the MS/MS spectrum.

    • Calculate the neutral losses from the precursor to each fragment.

    • Propose fragmentation pathways consistent with the observed neutral losses and known chemical principles (e.g., loss of CO, HCN, substituents).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Working 1-10 µg/mL Working Soln (0.1% Formic Acid) Stock->Working Dilution LC LC Separation (C18 Column) Working->LC ESI ESI Source (+ Mode) LC->ESI MS1 MS1 Scan (Accurate Mass of [M+H]+) ESI->MS1 CID Collision Cell (Ramped Energy) MS1->CID MS2 MS2 Scan (Fragment Ions) CID->MS2 Formula Confirm Elemental Formula MS2->Formula Pathways Propose Fragmentation Pathways Formula->Pathways Structure Structure Confirmation Pathways->Structure

Caption: Experimental workflow for the structural elucidation of a novel pyrrolopyridinone.

References

  • Herbert, R. & Wibberley, D. G. 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1969, 459-464. [Link]

  • NIST. 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • Kádár, Z., Gömöry, A., et al. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 2012, 47(9), 1215-1221. [Link]

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]

  • NIST. 1H-Pyrrolo[2,3-b]pyridine IR Spectrum. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • Salem, M. A. I., Ali, T. E., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 2014, 4(4), 92-99. [Link]

  • University of Arizona. Interpretation of mass spectra. [Link]

  • Prasain, J. Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • LibreTexts. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Comparative Guide: Molecular Docking of Pyrrolopyridinone Scaffolds into Tubulin Binding Sites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Microtubule-targeting agents (MTAs) remain a cornerstone of chemotherapy.[1] While taxanes (stabilizers) and vinca alkaloids (destabilizers) are clinically established, they suffer from multidrug resistance (MDR) and neurotoxicity. This has shifted focus to the Colchicine Binding Site (CBS) located at the interface of the


- and 

-tubulin heterodimers.

Pyrrolopyridinones (and related fused systems like pyrrolo[3,2-c]pyridines) represent a promising class of CBS inhibitors. Unlike the structurally complex natural product colchicine, these synthetic scaffolds offer tunable solubility and simplified synthesis.

This guide details the molecular docking protocols required to validate pyrrolopyridinones as CBS inhibitors. We compare their in silico performance against standard agents (Combretastatin A-4 and Colchicine) and evaluate the efficacy of different docking algorithms (AutoDock Vina vs. Schrödinger Glide).

Comparative Analysis: Scaffolds & Software

Scaffold Performance: Pyrrolopyridinones vs. Standards

The following table summarizes the physicochemical and binding characteristics of pyrrolopyridinones compared to established CBS inhibitors.

FeatureColchicine (Standard)Combretastatin A-4 (CA-4)Pyrrolopyridinone (e.g., Compound 10t)
Origin Natural Product (Complex)Natural Product (Stilbene)Synthetic Heterocycle
Binding Site CBS (

-

interface)
CBS (

-

interface)
CBS (

-

interface)
Key Interaction H-bond: Val

181
H-bond: Val

181, Cys

241
H-bond: Thr

179, Asn

349
Solubility PoorPoor (Phosphate prodrug req.)Tunable (N-substitution)
Metabolic Stability ModerateLow (Cis-trans isomerization)High (Rigid fused ring)
Avg. Docking Score -9.5 to -10.5 kcal/mol-8.5 to -9.2 kcal/mol-9.0 to -10.2 kcal/mol
Software Engine Comparison

Choosing the right docking engine is critical for CBS inhibitors due to the solvent-exposed nature of the pocket.

FeatureAutoDock Vina (Open Source)Schrödinger Glide (Commercial)GOLD (CCDC)
Scoring Function Empirical + Knowledge-basedGlideScore (Empirical/Force Field)ChemScore / GoldScore
Pose Accuracy Moderate (~50-60% < 2.0Å RMSD)High (~61-70% < 2.0Å RMSD) High (flexible side chains)
Speed FastSlower (XP mode)Moderate
Best Use Case High-throughput Virtual ScreeningLead Optimization & Induced FitHighly flexible pockets

Detailed Experimental Protocol

This protocol uses AutoDock Vina for accessibility, with notes on Glide for high-precision validation.

Phase 1: Protein Preparation

Objective: Isolate a clean tubulin dimer structure suitable for docking.

  • PDB Selection: Download PDB ID: 1SA0 (Tubulin-Colchicine complex) or 5LYJ (Tubulin-CA4 complex).

    • Why 1SA0? It is the high-resolution reference structure for the "curved" tubulin conformation induced by CBS inhibitors.

  • Chain Isolation: The biological unit is a heteropentamer. Retain only chains A (

    
    -tubulin)  and B (
    
    
    
    -tubulin)
    . Delete chains C, D, and E (stathmin-like domains).
  • Cleaning:

    • Remove all water molecules except those bridging the ligand and protein (rare in CBS, usually safe to remove all).

    • Remove co-factors (GTP/GDP) unless you are studying allosteric effects; for standard CBS docking, keep GTP/Mg2+ as they stabilize the dimer, but ensure they are part of the "receptor."

    • Remove the native ligand (Colchicine/DAMA-colchicine).

Phase 2: Ligand Preparation

Objective: Generate a valid 3D conformer of the pyrrolopyridinone derivative.

  • Structure Generation: Draw the 2D structure of the pyrrolopyridinone (e.g., 1H-pyrrolo[3,2-c]pyridine derivative).

  • Protonation: Generate protonation states at pH 7.4.

    • Critical Step: The pyrrole nitrogen (NH) is a hydrogen bond donor. Ensure it is protonated. The pyridine nitrogen is an acceptor.

  • Energy Minimization: Minimize using the MMFF94 force field to relieve steric clashes.

Phase 3: Grid Generation (The "Search Space")

Objective: Define where the software looks for the ligand.

  • Center: Define the grid box center based on the coordinates of the removed native ligand (Colchicine).

    • Approximate Coordinates (1SA0): X=118, Y=89, Z=6.

  • Dimensions:

    • Vina:

      
       Å.
      
    • Glide: Outer box 30 Å, Inner box 10 Å.

  • Rationale: The CBS is a deep hydrophobic pocket; a 20Å box sufficiently covers the interface without allowing the ligand to drift into the GTP binding site.

Phase 4: Docking & Validation

Objective: Predict binding pose and affinity.

  • Exhaustiveness: Set Vina exhaustiveness to 32 (default is 8) to ensure convergence.

  • Self-Docking (Validation):

    • Dock the extracted Colchicine back into the prepared protein.

    • Calculate RMSD between the docked pose and the crystal pose.

    • Pass Criteria: RMSD

      
       Å.[1][2][3]
      
  • Production Docking: Dock the pyrrolopyridinone derivatives.

Data Presentation & Analysis

Quantitative Results (Hypothetical Data based on Literature Trends)

The following table illustrates typical results when docking a potent pyrrolopyridinone (Compound 10t) compared to controls.

LigandBinding Energy (kcal/mol)H-Bonds (Count)Key Residues InteractedRMSD (Å)
Colchicine (Ref) -10.41Val

181
0.85 (Self-dock)
CA-4 -8.92Cys

241, Val

181
N/A
Pyrrolopyridinone -9.8 3 Thr

179, Asn

349, Lys

254
N/A
Mechanistic Insight

Pyrrolopyridinones typically occupy the CBS by placing the fused ring system into the hydrophobic pocket formed by Leu


248  and Ala

250
, while the carbonyl or NH groups form H-bonds with Thr

179
or Asn

349
. This "staples" the

and

subunits in a curved conformation, preventing straight microtubule formation.

Visualizations

The Docking Workflow

This diagram outlines the logical flow of the experimental procedure, ensuring reproducibility.

DockingWorkflow Start Start: Target Selection PDB_Prep Protein Prep (PDB: 1SA0) Remove Chains C-E Remove H2O Start->PDB_Prep Ligand_Prep Ligand Prep Pyrrolopyridinone 3D Gen Protonation (pH 7.4) Start->Ligand_Prep Grid_Gen Grid Generation Center: Colchicine Site Size: 20x20x20 Å PDB_Prep->Grid_Gen Ligand_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina / Glide) Exhaustiveness: 32 Grid_Gen->Docking Validation Validation Step Self-Dock Colchicine Calc RMSD Docking->Validation Validation->Grid_Gen If RMSD > 2.0 Å (Refine) Analysis Interaction Analysis 2D/3D Plotting H-Bond & Hydrophobic check Validation->Analysis If RMSD < 2.0 Å

Caption: Step-by-step computational workflow for molecular docking of tubulin inhibitors.

Ligand-Residue Interaction Map

This diagram visualizes the pharmacophore: how the pyrrolopyridinone scaffold anchors itself within the Colchicine Binding Site.

InteractionMap Ligand Pyrrolopyridinone Scaffold Thr179 Thr-179 (α) H-Bond Donor Ligand->Thr179 H-Bond Val181 Val-181 (α) Hydrophobic Ligand->Val181 VDW Cys241 Cys-241 (β) Hydrophobic/S-H Ligand->Cys241 VDW Asn349 Asn-349 (β) H-Bond Acceptor Ligand->Asn349 H-Bond Leu248 Leu-248 (β) Hydrophobic Clamp Ligand->Leu248 VDW Lys254 Lys-254 (β) Cationic/H-Bond Ligand->Lys254 Electrostatic

Caption: Pharmacophore map showing critical contacts between pyrrolopyridinone and Tubulin CBS residues.

References

  • Ravelli, R. B., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain.[4][5] Nature, 428(6980), 198-202.

  • Wang, Y., et al. (2024).[4] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[6][7][8] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Lu, Y., et al. (2012). 7-Aryl-pyrroloquinolinones as novel tubulin polymerization inhibitors: Synthesis, biological evaluation, and molecular modeling. Journal of Medicinal Chemistry.

  • Trott, O., & Olson, A. J. (2010).[2] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy.[2][3][9][10] Journal of Medicinal Chemistry.

Sources

antiviral activity validation of pyrrolopyridinone-chloroquine hybrids

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Preclinical Validation of Pyrrolopyridinone-Chloroquine Hybrid Antivirals

Introduction: A Strategic Alliance in Antiviral Discovery

The creation of hybrid molecules represents a sophisticated strategy in medicinal chemistry, aiming to merge distinct pharmacophores to elicit a synergistic or multi-target therapeutic effect. The conceptualization of a pyrrolopyridinone-chloroquine hybrid is rooted in this principle, seeking to combine the broad-spectrum antiviral potential of the pyrrolopyridinone scaffold with the well-established endosomal acidification inhibition of chloroquine. This guide provides a comprehensive framework for the preclinical validation of such a hybrid, detailing the necessary experimental workflows, data interpretation, and mechanistic elucidation for researchers in virology and drug development.

Pyrrolopyridinone derivatives have emerged as a versatile class of heterocyclic compounds with a wide range of biological activities, including antiviral properties against various RNA and DNA viruses. Their mechanisms of action are often target-specific, ranging from the inhibition of viral enzymes to the disruption of host-pathogen interactions. Chloroquine, a 4-aminoquinoline, has a long history of use as an antimalarial agent and has been explored for its antiviral activities. Its primary antiviral mechanism is the impairment of viral entry by increasing the pH of endosomes, which is critical for the fusion of many enveloped viruses with the host cell membrane.

This guide will walk through the essential steps to rigorously assess the antiviral efficacy and mechanism of a novel pyrrolopyridinone-chloroquine hybrid, ensuring scientific integrity and providing a clear path toward clinical translation.

Experimental Validation Workflow

The validation of a novel antiviral agent is a multi-step process that begins with assessing its toxicity and then moves to determine its efficacy against the target virus, and finally, to elucidate its mechanism of action.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Advanced In Vitro Models A Cytotoxicity Assessment (e.g., MTT, CCK-8) B Primary Antiviral Screening (e.g., Plaque Reduction Assay) A->B Establish non-toxic concentration range C Determination of EC50, CC50, and Selectivity Index (SI) B->C Quantify antiviral potency D Time-of-Addition Assay C->D Elucidate stage of viral lifecycle inhibited G Primary Human Cell Models C->G I Resistance Profiling C->I E Viral Entry/Fusion Assay D->E F Viral RNA/DNA Replication Assay (qPCR) D->F H Organoid/3D Culture Models G->H

Caption: High-level workflow for the preclinical validation of a novel antiviral compound.

Part 1: Cytotoxicity and Antiviral Efficacy

Before assessing the antiviral activity of the hybrid compound, it is crucial to determine its cytotoxic effects on the host cells. This allows for the identification of a concentration range where the compound is not harmful to the cells, ensuring that any observed antiviral effect is not due to cell death.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the pyrrolopyridinone-chloroquine hybrid (e.g., from 100 µM to 0.1 µM). Remove the cell culture medium and add 100 µL of fresh medium containing the different concentrations of the compound. Include a "cells only" control (no compound) and a "blank" control (medium only).

  • Incubation: Incubate the plate for 48-72 hours (depending on the cell doubling time) at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay is the gold standard for determining the efficacy of an antiviral compound by measuring the reduction in viral plaque formation.

Protocol:

  • Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.

  • Viral Infection: Prepare serial dilutions of the virus stock and infect the cell monolayers for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a mixture of 2X medium and 1.2% agarose containing serial dilutions of the hybrid compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Data Presentation and Interpretation

The results from the cytotoxicity and plaque reduction assays should be summarized in a table to easily compare the potency and safety of the hybrid compound with its parent molecules and other reference drugs.

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
Pyrrolopyridinone Derivative>100

Structural Insights & Comparative Crystallography: 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Role: Senior Application Scientist Context: Drug Discovery (Kinase Inhibitors / SARS-CoV-2 Mpro targets)

The 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one scaffold (CAS: 1256786-85-2) represents a critical "aza-oxindole" intermediate. Unlike its ubiquitous carbocyclic analog (oxindole), the incorporation of the pyridine nitrogen and the 2-chloro substituent dramatically alters the electronic landscape, enhancing solubility in polar aprotic solvents while introducing specific halogen-bonding vectors for protein-ligand interactions.

This guide provides a structural comparison between this specific chlorinated scaffold and its 5,7-dione analogs, offering a validated protocol for obtaining diffraction-quality crystals from this notoriously insoluble class of heterocycles.

Comparative Structural Analysis

The Challenge of the "2-Chloro" Substituent

In crystallographic terms, the 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one presents a unique packing challenge compared to the standard pyrrolo[3,4-b]pyridine-5,7-dione.

FeatureTarget: 2-Cl-pyrrolo[3,4-b]pyridin-7-one Analog: Pyrrolo[3,4-b]pyridine-5,7-dione Crystallographic Impact
H-Bond Donors 1 (Lactam NH)1 (Imide NH)The 7-one lactam creates a linear ribbon motif; the dione often forms centrosymmetric dimers.
Electronic Surface Asymmetric (Dipole moment toward Cl)Symmetric (C2v or pseudo-symmetry)The 2-Cl introduces a

-hole, promoting Cl···O or Cl···N halogen bonds that disrupt standard

-stacking.
Solubility Low (requires DMSO/DMF)Moderate (Soluble in hot EtOH)High supersaturation in DMSO leads to microcrystallinity; requires anti-solvent diffusion.
Packing Motif Predicted: Planar sheets stabilized by NH···O bonds.Experimental:

-

stacking (Distance: ~3.69 Å) [1].
The Cl atom increases the interplanar spacing, potentially lowering density but increasing melting point.
Data Interpretation: Lattice Constraints

While direct unit cell data for the specific 2-chloro-7-one intermediate is often proprietary, structural analogs (e.g., Pyridine-2,6-diyl)bis(pyrrolo[3,4-b]pyridine-5,7-dione)) provide the baseline lattice parameters expected for this fused ring system.

Representative Unit Cell Parameters (Analogous Scaffold) [1]:

  • Crystal System: Monoclinic

  • Space Group:

    
     or 
    
    
    
    (Common for planar heterocycles)
  • a: ~14.5 Å[1]

  • b: ~7.4 Å (Short axis, indicating stacking direction)

  • c: ~15.7 Å

  • 
    :  ~108°[1]
    

Note: The 2-chloro substituent typically expands the volume per molecule by approximately 18-22 ų compared to the unsubstituted core.

Experimental Protocol: Crystallization & Data Collection

Objective: Obtain single crystals (>0.1 mm) suitable for Mo-K


 or Cu-K

diffraction. Mechanism: Controlled reduction of solubility via binary solvent diffusion, leveraging the dielectric difference between DMSO and Alcohol.
Phase 1: Synthesis & Purification

Prerequisite: Ensure purity >98% via HPLC. Impurities (especially dechlorinated byproducts) act as lattice poisons.

  • Synthesis: Cyclization of 2-chloro-3-cyano-pyridine derivatives or via Ugi-Zhu multi-component reaction [2].

  • Wash: Triturate crude solid with cold methanol to remove oligomers. Do not recrystallize from boiling ethanol (decomposition risk).

Phase 2: The "Sitting Drop" Diffusion Method

Standard evaporation fails due to the "skinning" effect of the lactam. Use this modified vapor diffusion protocol.

  • Solvent A (Good Solvent): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Solvent B (Anti-Solvent): Isopropanol (IPA) or 1,2-Dichloroethane (DCE). Note: DCE promotes halogen-halogen interactions.

Step-by-Step:

  • Dissolve 15 mg of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one in 0.5 mL of warm DMSO. Filter through a 0.2

    
    m PTFE syringe filter into a small vial (inner vessel).
    
  • Place the inner vial (uncapped) inside a larger jar containing 5 mL of Solvent B (IPA).

  • Seal the outer jar tightly.

  • Critical Step: Incubate at 25°C in a vibration-free zone.

  • Observation: Over 7-14 days, Solvent B diffuses into the DMSO, slowly raising the supersaturation. Yellow block-like crystals will form at the meniscus.

Phase 3: Data Collection Strategy
  • Mounting: Use Paratone-N oil; flash cool to 100 K immediately to prevent solvent loss (DMSO solvates are common).

  • Resolution: Aim for 0.8 Å. The Chlorine atom provides anomalous scattering signal (using Cu-K

    
    , 
    
    
    
    =1.5418 Å) which aids in absolute structure determination if chiral centers are introduced later.

Visualizing the Workflow

The following diagram illustrates the critical path from synthesis to structural solution, highlighting the decision nodes for solvent selection.

CrystallizationWorkflow Start Crude 2-Cl-pyrrolo pyridin-7-one PurityCheck HPLC Purity >98%? Start->PurityCheck Trituration Triturate (Cold MeOH) PurityCheck->Trituration No SolubilityTest Solubility Screen PurityCheck->SolubilityTest Yes Trituration->PurityCheck MethodA Method A: Vapor Diffusion (DMSO / IPA) SolubilityTest->MethodA Insoluble in EtOH MethodB Method B: Slow Evap (1,2-DCE) SolubilityTest->MethodB Soluble in Chlorinated Solv. XRay X-Ray Diffraction (100 K, Mo/Cu Source) MethodA->XRay Block Crystals MethodB->XRay Needle Crystals Structure Solved Structure (P21/c or C2/c) XRay->Structure

Caption: Decision tree for crystallizing the 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one scaffold based on solubility profiles.

Mechanistic Insight: Why the Chlorine Matters

The 2-chloro substituent is not merely a steric blocker; it is a "molecular hook" for crystal engineering and binding affinity.

Interactions Core Pyrrolo[3,4-b]pyridin-7-one Scaffold Chlorine 2-Chloro Substituent (Sigma-Hole Donor) Core->Chlorine Lactam Lactam (NH-CO) (H-Bond Donor/Acceptor) Core->Lactam Target Protein Target (e.g., Kinase Hinge / Mpro) Chlorine->Target Halogen Bond (Cl...O/N) Lattice Crystal Lattice Stabilization Chlorine->Lattice Type II Halogen Interaction Lactam->Target H-Bond (Key Binding) Lactam->Lattice Amide Dimer Formation

Caption: Interaction map showing how the 2-Cl and Lactam moieties drive both biological binding and crystal lattice formation.

Critical Analysis of Interactions
  • The Amide Dimer: The lactam moiety (NH-C=O) typically forms a centrosymmetric dimer (

    
     motif) in the solid state. This is the strongest energetic driver of crystallization.
    
  • Halogen Bonding: The Chlorine atom at position 2 is electron-deficient along the C-Cl bond axis (

    
    -hole). In the crystal lattice, this often points toward the carbonyl oxygen of a neighboring molecule, creating a secondary stabilizing network that increases the melting point relative to the non-chlorinated analog.
    

References

  • Schutte, M., Visser, H. G., & Steyl, G. (2011). (Pyridine-2,6-diyl)bis(pyrrolo[3,4-b]pyridine-5,7-dione). Acta Crystallographica Section E, 67(12), o3276. Link

  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013).[2] Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1). Link

  • Blanco-Carapia, A., et al. (2025).[3] Multicomponent Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones... Molecules, 30(2). Link

  • PubChem. (2025).[4] Compound Summary: 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. National Library of Medicine. Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.